4-(Boc-amino)-1-butanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYMTLVBAVHPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337857 | |
| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75178-87-9 | |
| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-hydroxybutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Boc-amino)-1-butanol chemical properties
An In-depth Technical Guide to 4-(Boc-amino)-1-butanol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of tert-butyl (4-hydroxybutyl)carbamate, commonly known as this compound. As a bifunctional molecule of significant interest, it serves as a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary alcohol and an amine shielded by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and selective reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, reactivity, and safe handling, thereby enabling its effective application in the laboratory.
Core Chemical and Physical Properties
This compound is typically a white powder or a colorless low-melting solid or liquid, depending on ambient temperature and purity.[1][2] Its utility as a synthetic building block is underpinned by its distinct physicochemical properties, which dictate its behavior in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 75178-87-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₉NO₃ | [1][2][3][][6] |
| Molecular Weight | 189.25 g/mol | [3][4][][7] |
| Appearance | White powder or colorless liquid/low melting solid | [1][2][3] |
| Density | 1.02 g/mL at 20°C | [1][3][4][8] |
| Boiling Point | 302.7°C at 760 mmHg | [3][8] |
| Melting Point | 37°C to 40°C | [2] |
| Flash Point | 29°C | [3][8] |
| Refractive Index | n20/D 1.456 | [3] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO.[1] Slightly soluble in chloroform.[9] | [1][9] |
Spectroscopic Signature: A Structural Elucidation
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control. While specific spectra for the Boc-protected compound are proprietary, we can infer the key characteristics based on the well-documented spectra of the parent molecule, 4-amino-1-butanol, and the known contributions of the Boc group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments. The nine protons of the tert-butyl group on the Boc protector would appear as a prominent singlet around δ 1.4 ppm. The protons of the butyl chain would appear as multiplets between δ 1.5 and 3.6 ppm. Specifically, the methylene group adjacent to the hydroxyl (-CH₂-OH) would be the most downfield-shifted of the chain protons due to the deshielding effect of the oxygen atom. The methylene group next to the nitrogen (-NH-CH₂-) would also be shifted downfield. A broad singlet corresponding to the N-H proton of the carbamate would also be present.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 156 ppm. The four distinct carbons of the butanol chain would also be visible, with the carbon bearing the hydroxyl group (C-OH) appearing furthest downfield (around 62 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
A broad peak around 3350 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
-
A sharp peak around 3300 cm⁻¹ for the N-H stretching of the carbamate.
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the Boc group.
-
C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 189 would be expected.[7] Common fragmentation patterns would involve the loss of a tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), which are characteristic fragmentation pathways for the Boc group.
Synthesis and Chemical Versatility
The strategic value of this compound lies in the orthogonal nature of its two functional groups. The Boc group provides robust protection for the amine under a wide range of conditions, allowing for selective reactions at the hydroxyl terminus.
Synthesis Protocol: Boc Protection of 4-Amino-1-butanol
The most common and efficient synthesis involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] This reaction is a cornerstone of amine protection strategy in organic synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, typically triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the acid byproduct.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Deprotection
The hydroxyl group is readily available for various transformations, including:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or acyl chlorides.
-
Etherification: To form ethers via Williamson ether synthesis or other methods.
The true synthetic power is realized when the Boc group is removed to unmask the primary amine. This is typically achieved under mild acidic conditions, which preserve many other functional groups.
Deprotection Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid, producing isobutylene and carbon dioxide as byproducts.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the amine salt.
-
Neutralization: The free amine can be obtained by neutralizing the salt with a base.
Caption: Reactivity and deprotection of this compound.
Applications in Research and Drug Development
This compound is a highly valuable building block in medicinal chemistry and materials science due to its bifunctional nature.[]
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of a wide range of bioactive molecules and drug candidates.[1][3][10] Its structure allows for the controlled, sequential addition of different molecular fragments, which is essential in building complex pharmaceutical agents.[3][11] For example, it can be used in the synthesis of spermidine analogues and other pharmacologically active compounds.
-
Linker and Spacer Chemistry: The four-carbon chain provides a flexible spacer, making it an ideal linker molecule to connect different functional moieties in drug conjugates, probes, or biomaterials.
-
Polymer Synthesis: It serves as an intermediate in the synthesis of specialized polymers, such as those used in in vivo drug delivery systems.[3] The Boc-protected amine allows for its incorporation into a polymer backbone via the hydroxyl group, with the amine being deprotected later for drug attachment or to impart specific properties to the polymer.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when handling any chemical reagent. While this compound is considered relatively safe under normal laboratory conditions, appropriate precautions must be taken.[1]
-
Hazard Identification: May cause skin and serious eye irritation, as well as respiratory irritation.[2][7] It is classified as a combustible liquid.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][4] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: To maintain its integrity and purity, this compound should be stored in a tightly sealed container in a cool, dry environment.[3] The recommended storage temperature is between 2-8°C.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile and indispensable tool in modern organic synthesis. Its unique structure, combining a reactive primary alcohol with a robustly protected amine, provides chemists with a high degree of control over synthetic pathways. This strategic advantage makes it a valuable intermediate for constructing complex molecules, from novel pharmaceutical agents to advanced polymeric materials. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. innospk.com [innospk.com]
- 4. This compound = 98.0 GC 75178-87-9 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
tert-butyl (4-hydroxybutyl)carbamate CAS number 75178-87-9
An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)carbamate (CAS: 75178-87-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of tert-butyl (4-hydroxybutyl)carbamate, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an invaluable building block in the construction of complex molecular architectures.
Core Concepts and Strategic Value
tert-Butyl (4-hydroxybutyl)carbamate, also known as 4-(Boc-amino)-1-butanol, is not merely a chemical intermediate; it is a strategic tool for synthetic chemists.[1] Its value lies in its bifunctionality, which allows for selective, sequential chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of conditions, while the primary alcohol remains available for reactions such as oxidation, esterification, or etherification.[2]
The carbamate functionality is a cornerstone of modern medicinal chemistry, often used as a stable peptide bond surrogate or to modulate the pharmacokinetic properties of a drug candidate.[3][4] The Boc group, in particular, is one of the most common amine protecting groups due to its ease of installation and, critically, its facile removal under acidic conditions without affecting other sensitive functional groups—a principle known as orthogonal protection.[2][5] This allows chemists to unmask the amine at a desired stage of a complex synthesis.
Logical Workflow for Utilization
The typical workflow involving this reagent leverages its dual nature. A synthetic route might first involve a reaction at the hydroxyl terminus, followed by the acid-catalyzed deprotection of the Boc group to reveal the primary amine for a subsequent coupling reaction.
Caption: A typical synthetic workflow using the subject compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of tert-butyl (4-hydroxybutyl)carbamate are well-documented, providing a clear fingerprint for identity and purity confirmation.
Physical and Chemical Properties
The compound typically appears as a colorless to light yellow liquid or a low-melting solid at room temperature.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 75178-87-9 | [1][9][6][10][11] |
| Molecular Formula | C₉H₁₉NO₃ | [1][9][6][11] |
| Molecular Weight | 189.25 g/mol | [1][7] |
| Appearance | Colorless to yellow liquid or low melting solid | [6][8] |
| Density | ~1.02 g/mL at 20 °C | [6][7] |
| Melting Point | ~29 °C | [7] |
| Boiling Point | ~302.7 °C at 760 mmHg | [7] |
| Solubility | Good solubility in common organic solvents (Methanol, Ethanol, DMSO) | [6] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is essential for confirming the structure post-synthesis or prior to use. The key expected signals are summarized below.
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | ~4.7 ppm (broad s, 1H): -NH - proton of the carbamate. ~3.6 ppm (t, 2H): -CH₂ -OH protons. ~3.1 ppm (q, 2H): -N-CH₂ - protons. ~1.5 ppm (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-). ~1.4 ppm (s, 9H): -C(CH₃ )₃ protons of the Boc group. |
| ¹³C NMR | ~156 ppm: Carbonyl carbon (-C =O) of the carbamate. ~79 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃). ~62 ppm: Carbon bearing the hydroxyl group (-C H₂-OH). ~40 ppm: Carbon adjacent to the nitrogen (-C H₂-NH-). ~30 ppm, ~27 ppm: Central methylene carbons. ~28 ppm: Methyl carbons of the Boc group (-C(C H₃)₃). |
| IR Spectroscopy | ~3350 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate. ~2970-2860 cm⁻¹: C-H stretches of the alkyl groups. ~1690 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl. ~1520 cm⁻¹: N-H bend. ~1170 cm⁻¹: C-O stretch. |
| Mass Spectrometry | [M+H]⁺: m/z ~190.14 [M+Na]⁺: m/z ~212.12 A characteristic fragment is the loss of the tert-butyl group or isobutylene, resulting in a prominent peak at m/z ~134 or loss of the entire Boc group. |
Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used. The data presented is a representative summary based on typical values found in spectral databases.[1]
Synthesis and Purification Protocol
The most common and efficient synthesis involves the selective mono-N-protection of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent is its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification.[12]
Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
Caption: Synthesis of tert-butyl (4-hydroxybutyl)carbamate.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).
-
Rationale: Using an aprotic solvent prevents unwanted side reactions.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Rationale: Slow, cooled addition is crucial to control the exotherm and minimize the formation of the di-Boc protected byproduct. Using a slight excess of the amine can also favor mono-protection.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
System Validation: A typical TLC system would be 10% Methanol in DCM. The product will have a higher Rf value than the polar starting amine.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or NaHSO₄) to remove any unreacted amine, followed by saturated aqueous NaHCO₃, and finally brine.
-
Rationale: The aqueous washes remove ionic impurities and byproducts, leading to a cleaner crude product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Rationale: Chromatography is essential to separate the desired mono-protected product from non-polar impurities and any over-reacted byproducts.
-
-
Final Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product. Confirm its identity and purity using NMR and/or Mass Spectrometry as described in Section 2.2.
Core Applications in Drug Discovery and Synthesis
This molecule's primary utility stems from its role as a bifunctional linker and intermediate.[6][7][8]
As a Bifunctional Linker
In drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers are critical for connecting a targeting moiety to a payload. The C4 alkyl chain of tert-butyl (4-hydroxybutyl)carbamate provides a flexible, hydrophilic spacer. The hydroxyl and protected amine groups serve as orthogonal handles for conjugation.
Synthesis of N-Heterocycles
The compound is a precursor for synthesizing saturated N-heterocycles. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent deprotection of the Boc group allows the liberated amine to displace the leaving group in an intramolecular cyclization, forming pyrrolidine derivatives.
Elaboration into Pharmaceutical Scaffolds
The compound serves as a starting point for more complex structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a variety of C-C or C-N bond-forming reactions. This versatility makes it a valuable starting material for building fragments or side chains of active pharmaceutical ingredients (APIs).[7][13]
Key Chemical Transformations
Boc Group Deprotection
The removal of the Boc group is one of its most important reactions, regenerating the primary amine. This is reliably achieved under strong acidic conditions.
Caption: Mechanism of Boc deprotection under acidic conditions.
Deprotection Protocol:
-
Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. While not acutely toxic, the compound is classified as an irritant.
Hazard Identification
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2A |
| H335 | May cause respiratory irritation | STOT SE 3 |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[15] Avoid contact with skin.[6]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[15]
-
Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[15]
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Recommended storage temperature is often 2-8°C to maintain long-term stability.[7][8]
References
- 1. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemscene.com [chemscene.com]
- 12. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. aksci.com [aksci.com]
A Technical Guide to 4-(Boc-amino)-1-butanol: Synthesis, Characterization, and Applications in Drug Development
Abstract
This technical guide provides an in-depth analysis of 4-(Boc-amino)-1-butanol (tert-butyl N-(4-hydroxybutyl)carbamate), a critical bifunctional building block in modern organic synthesis. With its orthogonal protecting group strategy—a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary alcohol—this molecule offers exceptional versatility for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, provides validated experimental protocols for its synthesis and purification, explores the mechanistic rationale behind these procedures, and discusses its strategic applications in pharmaceutical and polymer chemistry. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the ability to selectively modify one functional group in the presence of another is paramount. This compound (CAS No. 75178-87-9) is a premier example of a molecule designed for this purpose. It features a primary amine protected by the acid-labile Boc group and a terminal primary alcohol, which remains available for a wide range of chemical transformations.
This structural design allows chemists to perform reactions such as oxidation, esterification, or etherification on the hydroxyl group without affecting the nitrogen atom. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to reveal the free amine for further functionalization, such as amide bond formation. This strategic control over reactivity makes this compound an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and advanced polymers for drug delivery systems.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental design.
Core Chemical Identity
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉NO₃ | [1][3] |
| Molecular Weight | 189.25 g/mol | |
| IUPAC Name | tert-butyl N-(4-hydroxybutyl)carbamate | [4] |
| CAS Number | 75178-87-9 | [1] |
| Common Synonyms | 4-(tert-Butoxycarbonylamino)-1-butanol, N-Boc-4-aminobutanol, Boc-4-Abu-ol | [4] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white powder or low-melting waxy solid. | [1][5] |
| Melting Point | 29-40 °C (range varies by purity) | [6] |
| Boiling Point | 302.7 °C at 760 mmHg | [1] |
| Density | 1.02 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.456 | [1] |
| Solubility | Good solubility in methanol, ethanol, and DMSO; slightly soluble in chloroform. | [5][7] |
| Storage | Recommended storage at 2-8°C in a tightly sealed container. |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of synthesized this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the molecule's structure. Expected chemical shifts (referenced to TMS in CDCl₃) include a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Methylene protons adjacent to the alcohol (-CH₂OH) typically appear around 3.65 ppm , while those next to the nitrogen (-NH-CH₂-) are found near 3.15 ppm . The two central methylene groups (-CH₂-CH₂-) would present as multiplets around 1.5-1.6 ppm . A broad singlet for the NH proton is also expected.[8][9]
-
¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework. Key expected signals include the quaternary carbon of the Boc group at approximately 79-80 ppm and the methyl carbons of the Boc group at around 28.4 ppm . The carbonyl carbon of the carbamate appears downfield at ~156 ppm . The carbons of the butyl chain are expected at approximately 62 ppm (-CH₂OH), 40 ppm (-NH-CH₂-), and in the 28-30 ppm range for the two central carbons.[8][10]
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the key functional groups. A strong, broad absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretch of the alcohol and the N-H stretch of the carbamate. A strong C=O stretching vibration from the carbamate carbonyl group will be prominent around 1680-1700 cm⁻¹ . C-H stretching of the alkyl groups will appear just below 3000 cm⁻¹ .[11][12]
Synthesis and Purification Workflow
The most common and efficient synthesis of this compound involves the chemoselective N-protection of its precursor, 4-amino-1-butanol, using di-tert-butyl dicarbonate (Boc₂O).[1]
Reaction Mechanism and Rationale
The synthesis hinges on the nucleophilic attack of the primary amine of 4-amino-1-butanol on one of the electrophilic carbonyl carbons of Boc anhydride. The hydroxyl group is significantly less nucleophilic and does not react under these conditions, ensuring chemoselectivity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonate. This unstable intermediate subsequently decomposes into carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed ammonium ion to yield the final product and tert-butanol. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.
Caption: Mechanism of Boc-protection of an amine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for the N-Boc protection of amino alcohols.[13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or a mixture of water/acetone (approx. 10 mL per gram of amino alcohol).[14]
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) in the same solvent to the stirred amino alcohol solution over a period of 30-45 minutes. Maintaining a slow addition rate is key to controlling the reaction temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the starting amino alcohol, will have a higher Rf value.
Detailed Experimental Protocol: Workup and Purification
Proper workup and purification are essential to achieve the high purity (≥98%) required for most applications.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Workup: Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any unreacted base (if used), followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate fully under reduced pressure to yield the crude product, which may be an oil or a waxy solid.
-
Purification:
-
Flash Column Chromatography: For high purity, the crude product can be purified via flash column chromatography on silica gel.[15] A gradient elution system starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar mixture (e.g., 50-60% ethyl acetate in hexanes) is typically effective at separating the product from non-polar impurities and any residual starting material.
-
Recrystallization: If the crude product solidifies, recrystallization can be an effective alternative. A mixed solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes, is often suitable.[16] The crude material is dissolved in a minimum amount of the more soluble hot solvent, and the less soluble solvent is added until turbidity persists. Upon slow cooling, pure crystals of the product should form.
-
Caption: Purification options for this compound.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, making it a versatile scaffold in several key areas.
Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the synthesis of more complex bioactive molecules. Its precursor, 4-amino-1-butanol, is a known key intermediate in the synthesis of antiviral drugs like Famciclovir and Penciclovir, which are used to treat herpes virus infections. The Boc-protected version allows for precise, sequential additions to the molecular framework, a common strategy in building drug candidates. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for reductive amination, all while the amine remains protected.
Peptide and Peptidomimetic Chemistry
In peptide synthesis, unnatural amino acids or linkers are often required. This compound can be incorporated into peptide chains to act as a flexible spacer or to introduce a terminal hydroxyl group for further conjugation, for example, to a polymer or a fluorescent tag. The Boc group is orthogonal to the base-labile Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection strategies.
Polymer Chemistry and Drug Delivery
This compound serves as a monomer or an initiator for the synthesis of functional polymers.[1] For example, it can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone to produce biodegradable polyesters (e.g., PLA, PCL) with a terminal Boc-protected amine. After deprotection, this amine can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated polyconjugate systems for targeted drug delivery.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool that enables controlled, sequential synthesis of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal protecting group strategy make it an indispensable intermediate for professionals in drug discovery, medicinal chemistry, and materials science. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this versatile building block to advance their scientific objectives.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]
- 6. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. tert-Butyl carbamate [webbook.nist.gov]
- 12. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Reagents & Solvents [chem.rochester.edu]
4-(Boc-amino)-1-butanol structure and functional groups
An In-Depth Technical Guide to 4-(Boc-amino)-1-butanol: Structure, Reactivity, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(tert-butoxycarbonyl-amino)-1-butanol, a critical bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the nuanced reactivity of its functional groups, and its practical applications, supported by established protocols and safety considerations.
Introduction: The Strategic Importance of a Bifunctional Linker
This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical compound valued for its unique molecular architecture.[1] It features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a terminal primary hydroxyl group, connected by a flexible four-carbon alkyl chain.[1][2] This strategic arrangement makes it an exceptionally useful intermediate, allowing for selective chemical transformations at either end of the molecule.[2]
The power of this compound lies in this orthogonality. The hydroxyl group can be modified through various reactions while the nitrogen atom remains shielded.[1][2] Subsequently, the Boc group can be removed under mild acidic conditions to liberate the amine for further functionalization.[1][3] This controlled, sequential reactivity is invaluable in the multi-step synthesis of complex pharmaceuticals, polymers for drug delivery, and other advanced materials.[1][2]
Molecular Structure and Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its structure and physical characteristics.
Chemical Structure
The structure of this compound combines a robust protecting group with a reactive functional handle. Its IUPAC name is tert-butyl N-(4-hydroxybutyl)carbamate, and its linear formula is (CH₃)₃CO₂CNH(CH₂)₄OH.
References
An In-depth Technical Guide to the Solubility of 4-(Boc-amino)-1-butanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-amino)-1-butanol (tert-butyl (4-hydroxybutyl)carbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, the physicochemical properties of this compound, and the general behavior of Boc-protected amino alcohols to provide a robust framework for its use in various organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate and reliable data tailored to their specific applications.
Introduction: Understanding the Molecular Profile of this compound
This compound, with a molecular formula of C9H19NO3 and a molecular weight of 189.25 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a carbamate-protected primary amine.[1] This unique structure imparts a distinct polarity profile that governs its solubility in different media. The tert-butoxycarbonyl (Boc) protecting group introduces a bulky, lipophilic character, while the hydroxyl (-OH) and carbamate (-NHCOO-) moieties provide sites for hydrogen bonding and polar interactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19NO3 | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | White to off-white powder or solid | [1] |
| Density | ~1.02 g/mL at 20 °C | [1] |
| Boiling Point | 302.7 °C at 760 mmHg | [1] |
| Flash Point | 29 °C | [1] |
The interplay between the nonpolar tert-butyl group and the polar functional groups is the primary determinant of its solubility. The general principle of "like dissolves like" provides a foundational understanding: the compound is expected to exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.[3]
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can offer valuable predictive insights into the solubility of this compound.
Hansen Solubility Parameters (HSP)
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] This a priori prediction method can be particularly useful for compounds where experimental data is scarce.[8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.
Predicted Solubility Profile of this compound
Based on its molecular structure and general principles of solubility for Boc-protected amines, a qualitative and predicted quantitative solubility profile can be established. Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents due to the lipophilic nature of the Boc group and the polar carbamate moiety.[2]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and carbamate groups of the solute. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -NH of the carbamate and the -OH group of the solute. The lack of a hydrogen bond donating ability may slightly limit solubility compared to protic solvents. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents with strong hydrogen bond accepting capabilities, which should effectively solvate the polar functional groups of the molecule. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform | Moderate | The lipophilic Boc group and the overall molecular size allow for favorable van der Waals interactions with these solvents. The polar groups may limit very high solubility. Qualitative data suggests "slight" solubility in chloroform.[1] |
| Toluene, Hexane | Low to Very Low | The significant polarity mismatch between the solute's functional groups and these nonpolar solvents will likely result in poor solvation and low solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of comprehensive quantitative data, the following detailed protocol is provided for researchers to determine the thermodynamic (equilibrium) solubility of this compound.
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. After allowing the solution to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
HPLC column (e.g., C18)
Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Stock Slurries:
-
To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer increasing.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment by gravity or gentle centrifugation.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point. Detection can be achieved using a UV detector (at a low wavelength, e.g., ~210 nm, due to the lack of a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or response) versus the concentration of the standards.
-
Inject the diluted sample from step 3 and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Trustworthiness and Self-Validation
-
Equilibrium Confirmation: As mentioned, sampling at multiple time points ensures that true thermodynamic equilibrium has been reached.
-
Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.
-
Mass Balance: As a further validation step, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.
Conclusion
This compound is a versatile building block whose utility is intrinsically linked to its solubility in organic solvents. This guide has provided a comprehensive analysis of the factors governing its solubility, a predicted solubility profile across various solvent classes, and a robust, self-validating experimental protocol for the precise determination of its thermodynamic solubility. By understanding the interplay of its lipophilic Boc group and its polar hydroxyl and carbamate functionalities, and by employing the detailed experimental methodology provided, researchers and drug development professionals can confidently and effectively utilize this compound in their synthetic endeavors. The absence of extensive published quantitative data underscores the importance of the presented protocol for generating reliable in-house solubility data, which is critical for process development, reaction optimization, and formulation design.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]
- 6. scm.com [scm.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Optimal Storage and Handling of tert-Butyl N-(4-hydroxybutyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
Tert-butyl N-(4-hydroxybutyl)carbamate (CAS No. 75178-87-9) is a bifunctional organic molecule widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its structure incorporates a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine, making it a valuable building block for introducing a C4-amino alcohol moiety in multi-step syntheses. The Boc protecting group provides a stable yet readily cleavable mask for the amine, while the hydroxyl group offers a reactive site for further functionalization.
Given its dual functionality, the long-term stability and purity of tert-butyl N-(4-hydroxybutyl)carbamate are paramount for ensuring the reproducibility and success of synthetic protocols. Improper storage can lead to degradation, introducing impurities that can complicate reactions, reduce yields, and compromise the integrity of the final products. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage and handling of this reagent.
References
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Boc-amino)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a versatile building block in medicinal chemistry.[1] The presence of both a primary alcohol and a Boc-protected amine makes this molecule an excellent case study for understanding the influence of these functional groups on proton chemical environments. This document will delve into the theoretical underpinnings of the spectrum, offer a detailed peak-by-peak assignment, provide a robust experimental protocol for data acquisition, and present visual aids to facilitate a deeper understanding.
Molecular Structure and Proton Environments
This compound, also known as tert-butyl (4-hydroxybutyl)carbamate, possesses a simple yet informative structure for ¹H NMR analysis.[2] The molecule can be dissected into five distinct proton environments, each giving rise to a unique signal in the spectrum.
To visually represent this, the molecular structure with labeled proton environments is provided below.
Caption: Molecular structure of this compound with proton environments labeled (a-g).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by several distinct signals, each corresponding to one of the labeled proton environments. The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each signal in a common NMR solvent like deuterated chloroform (CDCl₃).
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.44 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
| b | ~5.02 | Broad Singlet | 1H | -NH- |
| c | ~3.13 | Doublet of Doublets | 2H | -CH₂-NH- |
| d | ~1.56 | Multiplet | 2H | -CH₂-CH₂-NH- |
| e | ~1.56 | Multiplet | 2H | -CH₂-CH₂-OH |
| f | ~3.63 | Triplet | 2H | -CH₂-OH |
| g | ~3.40 | Broad Singlet | 1H | -OH |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from multiple sources.[3][4][5]
Detailed Peak Assignments
-
Signal (a) ~1.44 ppm (Singlet, 9H): This sharp and intense singlet is the hallmark of the tert-butoxycarbonyl (Boc) protecting group.[3] The nine protons of the three methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. Their distance from electronegative atoms results in a signal in the upfield region of the spectrum. The absence of adjacent protons leads to a singlet multiplicity.
-
Signal (b) ~5.02 ppm (Broad Singlet, 1H): This signal corresponds to the proton attached to the nitrogen atom (-NH-). The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][6] In many cases, this peak appears as a broad singlet because of rapid exchange with other labile protons (like water) or quadrupolar broadening from the adjacent nitrogen atom.[7]
-
Signal (c) ~3.13 ppm (Doublet of Doublets, 2H): These protons are on the carbon adjacent to the nitrogen atom. The electronegative nitrogen atom deshields these protons, causing them to resonate downfield compared to simple alkanes.[8] The multiplicity is predicted as a doublet of doublets due to coupling with the adjacent -NH- proton and the neighboring methylene (-CH₂-) protons. However, due to the rapid exchange of the NH proton, this signal often simplifies to a triplet.
-
Signals (d) and (e) ~1.56 ppm (Multiplet, 4H): These two methylene groups are in the middle of the carbon chain. Their chemical environments are very similar, and their signals often overlap, resulting in a complex multiplet.[4] They are coupled to the protons on the adjacent methylene groups, leading to the observed complex splitting pattern.
-
Signal (f) ~3.63 ppm (Triplet, 2H): This signal is assigned to the protons on the carbon directly bonded to the hydroxyl group (-CH₂-OH). The highly electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield.[4][9] The signal appears as a triplet due to spin-spin coupling with the two protons of the adjacent methylene group (e).
-
Signal (g) ~3.40 ppm (Broad Singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Similar to the -NH- proton, its chemical shift is variable and the peak is often broad due to hydrogen bonding and rapid chemical exchange.[4][10] A common technique to confirm this peak is a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange.[10]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Workflow for ¹H NMR Analysis
Caption: A typical workflow for acquiring and analyzing the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11]
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.[11]
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known value (0.00 ppm for TMS).[12]
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and the influence of functional groups, researchers can confidently interpret the spectrum to confirm the identity and purity of this important synthetic intermediate. The systematic approach to data acquisition and analysis outlined in this guide serves as a robust framework for obtaining reliable and reproducible results, which is critical in the rigorous environment of pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. This compound, CAS No. 75178-87-9 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
mass spectrometry fragmentation of 4-(Boc-amino)-1-butanol
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(Boc-amino)-1-butanol
Executive Summary
4-(tert-butoxycarbonylamino)-1-butanol, commonly known as this compound, is a bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where it serves as a linker or building block. Its structural verification is paramount, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. This guide provides a detailed examination of the fragmentation behavior of this compound under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule, distinguish it from isomers, and characterize related structures in complex mixtures. This document synthesizes established fragmentation principles of N-Boc protected amines and primary alcohols to propose a comprehensive fragmentation map, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Mass Spectrometric Analysis
The Analyte: this compound
This compound possesses two key functional groups that dictate its fragmentation behavior: an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal primary alcohol. The Boc group is an acid-labile protecting group essential in peptide synthesis and medicinal chemistry, known for its characteristic fragmentation patterns.[1][2] The butanol backbone provides a flexible four-carbon chain, with the primary alcohol susceptible to specific cleavages and neutral losses.
Molecular Structure:
-
Chemical Formula: C₉H₁₉NO₃[3]
-
Molecular Weight: 189.25 g/mol [3]
-
Key Features:
-
Boc Group: Prone to losses related to its tert-butyl substructure.
-
Carbamate Linkage: A site of potential cleavage.
-
Alkyl Chain: Can undergo fragmentation.
-
Primary Alcohol: Susceptible to alpha-cleavage and dehydration.
-
The Role of Mass Spectrometry
Mass spectrometry is an indispensable tool for molecular characterization. Soft ionization techniques like ESI are typically coupled with tandem mass spectrometry (MS/MS) to controllably fragment a selected precursor ion (e.g., the protonated molecule [M+H]⁺), providing structural details. Hard ionization techniques like EI bombard the molecule with high-energy electrons, inducing extensive and often complex fragmentation that creates a characteristic "fingerprint" mass spectrum. Understanding the fragmentation logic for both methods is crucial for unambiguous structural elucidation.
Predicted Fragmentation Pathways
The fragmentation of this compound is a composite of the predictable behaviors of its constituent functional groups. The following sections detail the expected fragmentation pathways under both ESI and EI conditions.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, this compound readily forms the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 190.14. Collision-induced dissociation (CID) of this precursor ion is dominated by cleavages within the labile Boc group.
The primary fragmentation routes are:
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of Boc-protected amines involves the neutral loss of 56 Da (isobutylene).[4][5] This occurs via a rearrangement, leading to the formation of a protonated carbamic acid intermediate which can then lose CO₂. The resulting fragment ion appears at m/z 134.10.
-
Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting intermediate readily loses carbon dioxide (44 Da). This corresponds to the complete loss of the Boc protecting moiety (as C₅H₈O₂), yielding the protonated 4-amino-1-butanol ion at m/z 90.09.[6][7]
-
Loss of tert-Butanol: A less common but frequently observed pathway for Boc-protected compounds is the neutral loss of tert-butanol (74 Da), which can occur in certain isomeric peptides.[8] This would produce a fragment ion at m/z 116.05.
The fragmentation cascade under ESI conditions is highly diagnostic for the presence and location of the Boc group. The subsequent fragmentation of the resulting 4-amino-1-butanol ion (m/z 90.09) would involve the loss of water (18 Da) or ammonia (17 Da).
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.
Electron Ionization (EI) Fragmentation
EI is a high-energy process that produces a molecular ion (M⁺˙) at m/z 189.13, which is often of low abundance due to its instability. The resulting spectrum is typically dominated by fragments from multiple competing pathways originating from both the Boc group and the butanol chain.
Key EI fragmentation pathways include:
-
Formation of the tert-Butyl Cation: The most prominent ion in the spectra of many Boc-containing compounds is the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.[7][9] This fragment serves as a definitive marker for the Boc group.
-
McLafferty-type Rearrangement: A loss of 56 Da (isobutylene) can occur via a McLafferty-like rearrangement, producing a radical cation at m/z 133.[10]
-
Alpha-Cleavage at the Alcohol: Primary alcohols readily undergo α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[11][12] For this compound, this would involve cleavage of the C1-C2 bond to produce a resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is a characteristic fragment for primary alcohols.[13]
-
Alpha-Cleavage at the Amine: Cleavage can also occur at the C-C bond alpha to the nitrogen atom. This would lead to the formation of an iminium ion. For instance, cleavage of the C4-C3 bond would generate the [CH₂=NH-Boc]⁺ ion.
-
Loss of Water: The molecular ion can lose a molecule of water (18 Da), a common fragmentation for alcohols, leading to a peak at m/z 171.[13][14]
Caption: Predicted EI fragmentation pathways of the this compound molecular ion.
Experimental Protocols
To ensure reproducible results, the following protocols for LC-ESI-MS/MS and GC-EI-MS are provided as a self-validating framework.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution (for LC-MS): Dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation for positive-ion ESI.
-
Working Solution (for GC-MS): Dilute the stock solution to 10 µg/mL with dichloromethane. Derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and peak shape, though direct injection is often possible.
Representative LC-ESI-MS/MS Analysis
-
Chromatography System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[][16]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.[]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan from m/z 50-250 to identify the [M+H]⁺ precursor at m/z 190.14.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 190.14 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
Representative GC-EI-MS Analysis
-
Chromatography System: Gas Chromatograph with a Mass Selective Detector (MSD).[]
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30-250.
Data Summary and Interpretation
The key to identifying this compound is to recognize the combination of fragments originating from both ends of the molecule. The tables below summarize the expected key ions.
Table 1: Predicted Key Ions in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 190.14 ([M+H]⁺) | 134.10 | 56.04 | [M+H - C₄H₈]⁺ |
| 190.14 ([M+H]⁺) | 90.09 | 100.05 | [M+H - C₅H₈O₂]⁺ (Protonated 4-amino-1-butanol) |
| 190.14 ([M+H]⁺) | 116.05 | 74.09 | [M+H - C₄H₁₀O]⁺ |
Table 2: Predicted Key Ions in EI-MS
| Ion (m/z) | Relative Abundance | Proposed Fragment Structure/Identity |
|---|---|---|
| 189.13 | Low | M⁺˙ (Molecular Ion) |
| 171.12 | Low-Medium | [M - H₂O]⁺˙ |
| 133.08 | Medium | [M - C₄H₈]⁺˙ (from McLafferty Rearrangement) |
| 57.07 | High (Often Base Peak) | [C₄H₉]⁺ (tert-Butyl Cation) |
| 31.02 | Medium | [CH₂OH]⁺ (from α-cleavage) |
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the well-established chemistry of its functional groups. Under soft ionization (ESI), fragmentation is dominated by characteristic losses from the Boc group, namely the neutral loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da). Under high-energy ionization (EI), the spectrum is characterized by the formation of the highly stable tert-butyl cation (m/z 57) and fragments derived from alcohol-specific pathways like α-cleavage (m/z 31) and dehydration. The presence of ions from both the protecting group and the butanol chain provides a robust and reliable method for the structural confirmation of this important synthetic building block. This guide provides the foundational knowledge for researchers to develop and validate analytical methods for this and structurally similar molecules.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-(tert-ButoxycarbonylaMino)-1-butanol CAS#: 75178-87-9 [m.chemicalbook.com]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. reddit.com [reddit.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of 4-(Boc-amino)-1-butanol
An In-depth Technical Guide to 4-(Boc-amino)-1-butanol: From Commercial Availability to Synthetic Application
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 75178-87-9), a critical bifunctional building block in modern organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, synthesis, quality control, and key applications. We explore the strategic importance of its orthogonal protecting group strategy, which enables selective functionalization at either the hydroxyl or the protected amine terminus. This guide offers field-proven insights, detailed experimental protocols, and a critical evaluation of procurement considerations to empower scientists in leveraging this versatile intermediate for accelerated discovery and development programs.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical intermediate whose value lies in its unique molecular architecture.[1] It features a primary alcohol at one end of a C4 alkyl chain and a primary amine at the other, with the amine function strategically masked by a tert-butoxycarbonyl (Boc) protecting group.[1][2] This design offers a powerful tool for synthetic chemists.
The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be readily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid).[1][3] This orthogonality allows for selective manipulation of the hydroxyl group—through esterification, etherification, or oxidation—without disturbing the protected amine.[3] Subsequently, the amine can be deprotected to reveal a nucleophilic site for further elaboration. This two-stage reactivity makes this compound an indispensable linker and scaffold component in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75178-87-9 | [1][4] |
| Molecular Formula | C₉H₁₉NO₃ | [1][4] |
| Molecular Weight | 189.25 g/mol | [1][4] |
| Appearance | White to off-white or colorless to yellow solid or liquid | [2][5][6][7] |
| Density | ~1.02 g/mL at 20°C | [1][2][4] |
| Melting Point | 37-40°C | [5] |
| Boiling Point | 302.7°C at 760 mmHg | [1] |
| Solubility | Soluble in chloroform and methanol | [6] |
| Storage Temperature | 2-8°C | [1][2][4] |
Commercial Availability and Procurement Strategy
The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and manufacturing. This compound is readily available from a multitude of fine chemical suppliers.
Expertise in Supplier Selection
When sourcing this reagent, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with each batch. A trustworthy CoA is a self-validating document that confirms the material's identity and purity. Key parameters to scrutinize on a CoA include:
-
Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is standard for most synthetic applications.[2][4][8]
-
Identity Confirmation: Verified through techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the spectral data conforms to the known structure.
-
Physical Properties: Confirmation of appearance, melting point, or other relevant physical constants.
Directly engaging with manufacturers, particularly for bulk quantities, can offer a balance of cost-effectiveness and stringent quality assurance.[3]
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Grade/Purity | Catalog Number (Example) |
| Sigma-Aldrich (Merck) | ≥98.0% (GC) | 15302 |
| Thermo Scientific Chemicals | 98% | AC434210010 |
| Chem-Impex International | ≥98% (HPLC) | 01844 |
| BOC Sciences | ≥98% (HPLC) | BAT-000351 |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | A1013 |
Note: Catalog numbers and availability are subject to change. This table is for illustrative purposes.
Synthesis and Purification Protocol
While commercially available, an in-house synthesis of this compound may be required for specific research contexts or custom isotopic labeling. The most direct and common synthesis involves the protection of 4-amino-1-butanol.
Causality in Experimental Design
The core of this synthesis is the selective acylation of the amine in the presence of a hydroxyl group. Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice because it is highly reactive towards amines but generally unreactive with alcohols under these conditions. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are aprotic and effectively solubilize the reactants.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Boc-氨基)-1-丁醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]
- 7. This compound, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Organic Synthesis: A Technical Guide
For the contemporary researcher, scientist, and drug development professional, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to its unique combination of stability under a diverse range of reaction conditions and its facile, selective removal under mild acidic conditions. This guide provides an in-depth exploration of the Boc group's fundamental principles, practical applications, and the nuanced experimental considerations that underpin its effective use in the field.
The Core Principle: A Reversible Attenuation of Amine Reactivity
The primary function of the Boc group is to transiently convert a nucleophilic and basic amine into a carbamate.[1] This transformation effectively tempers the amine's reactivity, preventing it from participating in undesired side reactions while chemical modifications are performed elsewhere on the molecule. The Boc group's steric bulk and electronic properties render the protected amine stable to a wide array of reagents, including most nucleophiles and bases.[2][3]
A pivotal aspect of the Boc group's utility lies in its orthogonality to other common protecting groups.[4] In the context of multi-step synthesis, orthogonal protecting groups can be selectively removed in any order without affecting one another.[5] For instance, the acid-labile Boc group is compatible with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, a crucial feature in complex syntheses like solid-phase peptide synthesis (SPPS).[4][6]
The Chemistry of Protection: Introduction of the Boc Group
The most prevalent and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7][8] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Boc Protection
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[6] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[6][9] The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[10] While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, can accelerate the reaction by neutralizing the protonated amine intermediate.[7][11]
Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[7]
Materials:
-
Primary Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv.)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH)) (5-10 mL)
-
Optional Base (e.g., Triethylamine (TEA) (1.5 mmol, 1.5 equiv.) or saturated aqueous NaHCO₃)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base like TEA, add it to the solution. If using aqueous NaHCO₃, the reaction will be biphasic.
-
Add the di-tert-butyl dicarbonate to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with a mild acid (e.g., 1 M HCl, if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
The Chemistry of Deprotection: Liberation of the Amine
The removal of the Boc group is its defining characteristic and is typically achieved under acidic conditions.[12] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are most commonly employed.[13]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism is an acid-catalyzed elimination process.[12] It involves three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[12]
-
Carbocation Formation: This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][14]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][14] The liberated amine is then protonated by the excess acid in the reaction mixture, forming its corresponding salt.[12]
Mechanism of acid-catalyzed Boc deprotection.
A potential complication of Boc deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine.[15] To mitigate these side reactions, scavengers like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the carbocation.[1]
Comparative Analysis of Boc Deprotection Protocols
The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acidic conditions. The following table provides a comparative overview of common deprotection methods.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h[16] | >95%[16] | Highly effective, volatile, and easy to remove.[16] | Harshly acidic, may cleave other acid-labile groups.[16] |
| Hydrochloric Acid (HCl) | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h[16] | >95%[16] | Cost-effective, product precipitates as HCl salt.[16] | Dioxane is a potential carcinogen.[16] |
| Trimethylsilyl Iodide (TMSI) | TMSI | Dichloromethane (DCM), Acetonitrile | 0 - Room Temp. | Variable | High | Mild and can be used under neutral conditions.[17] | Reagent is moisture-sensitive and can be expensive.[17] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Variable | High | Mild Lewis acid conditions; can offer unique selectivity.[17] | Workup can be more complex due to the metal salt.[17] |
Experimental Protocol: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[18]
Materials:
-
Boc-protected peptide-resin (1.0 g)
-
Dichloromethane (DCM)
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[18] Drain the solvent.
-
Deprotection: Add the deprotection solution (approximately 10 mL per gram of resin) to the swollen resin. Agitate the mixture for 20-30 minutes at room temperature.[18]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc byproducts.[18]
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with the neutralization solution (3 times).[18]
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIPEA and its salt.
-
The peptide-resin is now ready for the coupling of the next amino acid.
Strategic Applications in Complex Synthesis
The Boc group's robust nature and predictable reactivity have made it an invaluable tool in numerous areas of organic synthesis, most notably in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (benzyl) strategy was foundational to the development of SPPS by R. Bruce Merrifield.[19] In this approach, the temporary Nα-amino protection is provided by the Boc group, which is removed at each cycle with TFA. The "permanent" side-chain protecting groups are typically benzyl-based and are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[20] While largely superseded by the milder Fmoc/tBu strategy for routine synthesis, the Boc/Bzl approach remains advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation, as the acidic deprotection step helps to solvate the growing peptide chain.[20]
Solution-Phase Synthesis and Total Synthesis
In solution-phase synthesis, the Boc group is widely used to protect amines during a variety of transformations, including C-C bond formation, oxidations, and reductions. Its stability to a broad range of non-acidic reagents allows for a high degree of synthetic flexibility. In the total synthesis of complex natural products, the judicious use of the Boc group in concert with other orthogonal protecting groups is often a key element of the overall synthetic strategy.[21]
Troubleshooting and Considerations
While Boc protection and deprotection are generally reliable transformations, several issues can arise.
-
Incomplete Protection: This can be due to poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. Increasing the reaction time, temperature, or using a more effective base can often resolve this issue.
-
Incomplete Deprotection: Insufficient acid, short reaction times, or the presence of water in the reaction medium can lead to incomplete removal of the Boc group.[22] For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[22]
-
Side Reactions during Deprotection: As previously mentioned, t-butylation of nucleophilic functional groups is a common side reaction. The use of scavengers is the most effective way to mitigate this issue.[1]
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions provide a robust and versatile method for the temporary masking of amine functionality. A thorough understanding of the underlying mechanisms, careful consideration of reaction conditions, and the strategic use of orthogonal protection schemes are essential for leveraging the full potential of the Boc group in the synthesis of complex molecules, from novel therapeutic peptides to intricate natural products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jocpr.com [jocpr.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-(Boc-amino)-1-butanol: A Comprehensive Guide for Researchers
This document provides a detailed methodology for the synthesis of 4-(Boc-amino)-1-butanol, a critical building block in pharmaceutical and medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested procedures to ensure reliable and reproducible results.
Introduction: The Strategic Importance of this compound
This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure incorporates a primary alcohol and a primary amine protected by the tert-butoxycarbonyl (Boc) group. This arrangement allows for the selective modification of the hydroxyl group while the amine remains inert, a crucial feature in the multi-step synthesis of complex molecules. The Boc protecting group is favored for its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, providing a robust and versatile tool for synthetic chemists.[2]
The primary application of this compound lies in its use as a linker or spacer in the development of novel therapeutic agents, including peptide and small molecule drug candidates. The terminal hydroxyl group can be readily functionalized to attach payloads, targeting moieties, or to incorporate the molecule into larger scaffolds.
Mechanistic Rationale: The Chemoselectivity of Boc Protection
The selective protection of the primary amine in 4-amino-1-butanol in the presence of a primary hydroxyl group is predicated on the inherent difference in nucleophilicity between nitrogen and oxygen. The lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack than the lone pairs on the oxygen of the hydroxyl group.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride), the most common reagent for Boc protection. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the efficient and high-yield synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Amino-1-butanol | ≥98% | Sigma-Aldrich | 13325-10-5 |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Sigma-Aldrich | 24424-99-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |
| Brine (saturated aqueous NaCl) | Reagent Grade | Fisher Scientific | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (5.0 g, 56.1 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (8.6 mL, 61.7 mmol, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (13.5 g, 61.7 mmol, 1.1 equivalents) in anhydrous dichloromethane (50 mL). Add this solution to the reaction mixture dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 5% methanol in dichloromethane). The disappearance of the starting material (visualized with ninhydrin stain) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is complete.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, typically a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure this compound.
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Colorless oil or a white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.85 (br s, 1H, NH), 3.65 (t, J = 6.4 Hz, 2H, CH₂OH), 3.15 (q, J = 6.8 Hz, 2H, CH₂NH), 1.60-1.50 (m, 4H, CH₂CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.2, 79.2, 62.5, 40.5, 30.0, 28.4, 26.5.
-
Mass Spectrometry (ESI): m/z [M+Na]⁺ calculated for C₉H₁₉NO₃Na: 212.12, found 212.1.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after 16 hours, an additional portion of di-tert-butyl dicarbonate (0.1-0.2 equivalents) can be added, and the reaction can be stirred for another 4-6 hours.
-
Di-Boc Protection: While unlikely under these conditions for a primary amine, the formation of a di-Boc protected product is a potential side reaction. This can be minimized by the controlled, dropwise addition of the Boc anhydride solution.
-
Purification Challenges: The product has some polarity due to the hydroxyl group. If the product is difficult to separate from impurities by column chromatography, adjusting the eluent system (e.g., using a small percentage of methanol in dichloromethane) may improve separation.
-
Safety Precautions: Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.[3] Triethylamine is a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound, a key intermediate in modern drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable compound for their synthetic endeavors.
References
Protecting the Path Forward: A Detailed Protocol for the Boc Protection of 4-Amino-1-Butanol
An in-depth guide for researchers, scientists, and drug development professionals on the chemoselective N-protection of a versatile bifunctional building block.
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a range of reaction conditions and its facile, clean removal under mild acidic conditions. This application note provides a comprehensive, field-tested protocol for the Boc protection of 4-amino-1-butanol, a valuable bifunctional molecule that offers both a nucleophilic amine and a primary alcohol for further synthetic manipulations. Understanding the nuances of this protection is critical for leveraging this building block in complex molecular architectures.[1][2]
The Strategic Advantage of Boc Protection
The Boc group effectively shields the amine's nucleophilicity and basicity by converting it into a carbamate.[3][4] This transformation is crucial when subsequent reactions target the hydroxyl group of 4-amino-1-butanol, such as in esterification, etherification, or oxidation, preventing unwanted side reactions involving the amine. The resulting N-Boc-4-amino-1-butanol is a stable intermediate that allows for the sequential elaboration of a molecule, a key strategy in modern organic synthesis.
Reaction Mechanism: A Tale of Nucleophilic Attack
The protection of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The evolution of CO₂ provides a thermodynamic driving force for the reaction.[5]
While the reaction can proceed without a base, the use of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the protonated amine intermediate, thereby accelerating the reaction.[4][5]
Visualizing the Workflow: From Amine to Carbamate
The following diagram illustrates the key steps in the Boc protection of 4-amino-1-butanol.
Caption: Workflow for the Boc protection of 4-amino-1-butanol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of amino alcohols and is designed to be a reliable method for laboratory-scale synthesis.[6][7]
Materials:
-
4-Amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of the amino alcohol).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 equivalents) in a small amount of dichloromethane to the stirred amino alcohol solution over a period of 30 minutes. The slow addition helps to control any potential exotherm.
-
Reaction: After the complete addition of the Boc anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup - Quenching: Upon completion of the reaction, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to the flask. Stir vigorously for 10-15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Quantitative Data and Characterization
The following table summarizes the key quantitative aspects of this protocol and the expected characteristics of the final product, tert-butyl (4-hydroxybutyl)carbamate.
| Parameter | Value |
| Starting Material | 4-Amino-1-butanol |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Yield | >95% |
| Appearance | Colorless to yellow liquid or low melting solid[8] |
| Molecular Formula | C₉H₁₉NO₃[9] |
| Molecular Weight | 189.25 g/mol [9] |
| CAS Number | 75178-87-9[9] |
Expected NMR Data:
-
¹H NMR (CDCl₃): The spectrum is expected to show a broad singlet for the NH proton, a singlet for the nine protons of the tert-butyl group, and multiplets for the methylene protons of the butyl chain.
-
¹³C NMR (CDCl₃): The spectrum should exhibit distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the four carbons of the butyl chain.[10][11]
Troubleshooting and Field-Proven Insights
While the Boc protection of 4-amino-1-butanol is generally a robust reaction, certain issues can arise.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be stirred for a longer period or a slight excess of Boc anhydride can be added. In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction; however, care must be taken as DMAP can also promote side reactions.
-
Formation of Di-Boc Product: While less common with primary amines under these conditions, the formation of a di-Boc protected amine is a potential side reaction. Using a minimal excess of Boc anhydride helps to avoid this.
-
Workup Emulsions: During the aqueous workup, emulsions can sometimes form. Adding more brine and allowing the mixture to stand can help to break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
O-Acylation: A potential side reaction with amino alcohols is the acylation of the hydroxyl group. However, the N-acylation is generally much faster and more favorable under these conditions. Using a non-nucleophilic base or no base at all can minimize this side reaction. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been reported to provide excellent chemoselectivity for N-Boc protection of amino alcohols, avoiding the formation of oxazolidinones.[12]
By adhering to this detailed protocol and being mindful of these potential challenges, researchers can confidently and efficiently synthesize high-purity tert-butyl (4-hydroxybutyl)carbamate, a versatile intermediate for a wide array of synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
acidic deprotection of 4-(Boc-amino)-1-butanol with TFA
Detailed Protocol for the Acidic Deprotection of 4-(Boc-amino)-1-butanol with Trifluoroacetic Acid (TFA)
Abstract
The tert-butoxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1][2][3] This application note provides a comprehensive, in-depth technical guide for the acidic deprotection of this compound using trifluoroacetic acid (TFA). We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, safety considerations, and analytical validation techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Strategic Role of Boc Protection
In the synthesis of complex molecules, particularly in pharmaceutical and polymer sciences, the selective protection and deprotection of functional groups is a cornerstone of success.[3] this compound is a valuable bifunctional building block, featuring a Boc-protected amine and a primary hydroxyl group.[4][5] This arrangement allows for selective reactions at the hydroxyl terminus without interference from the nucleophilic amine.[4][5] The subsequent removal of the Boc group, often accomplished with a strong acid like trifluoroacetic acid (TFA), unmasks the amine for further functionalization.[4][5]
TFA is a preferred reagent for Boc deprotection due to its strong acidity, high volatility (which simplifies its removal post-reaction), and good solubility in common organic solvents.[3][6][7]
The Chemistry of Deprotection: A Mechanistic Perspective
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in four key steps:[3][8][9]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the highly acidic TFA.[3][8][9]
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3][8][9]
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[8][9]
It is the generation of the reactive tert-butyl cation that can lead to side reactions, particularly the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture.[8][10][11] For a simple molecule like this compound, this is less of a concern. However, in the context of more complex structures, such as peptides with sensitive residues (e.g., Tryptophan, Methionine), the use of "scavengers" to trap this cation is often necessary.[8][10][12]
Diagram 1: Mechanism of TFA-Mediated Boc Deprotection
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Safety First: Handling Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.[6][13][14]
Key Hazards:
-
Corrosive: Causes severe chemical burns to skin and eyes upon contact.[13][15] Vapors are highly irritating to the respiratory system.[13][15]
-
Volatility: TFA is a fuming liquid with a pungent odor.[14][15]
Mandatory Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Handle TFA exclusively within a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Have an emergency eyewash station and safety shower readily accessible.
-
In case of skin contact, immediately flush the affected area with copious amounts of water.[15]
Detailed Experimental Protocol
This protocol is optimized for the solution-phase deprotection of this compound.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Standard Chemical Supplier | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Standard Chemical Supplier | Deprotecting agent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For neutralization during workup. |
| Brine | Saturated Aqueous NaCl | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier | Drying agent. |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | For precipitation (optional). |
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Expert Tip: While not always necessary for this substrate, for more sensitive reactions, the flask can be purged with an inert gas (e.g., nitrogen or argon) and the reaction run under an inert atmosphere. For substrates prone to acid-catalyzed degradation, cooling the solution to 0 °C in an ice bath before adding TFA is recommended.[8]
-
-
Deprotection Reaction:
-
Monitoring the Reaction:
-
The reaction progress should be monitored to determine completion.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method.[8][18] The product, 4-amino-1-butanol, is significantly more polar than the starting material and will have a much lower Rf value. A co-spot of the starting material should be run for comparison. The disappearance of the starting material spot indicates reaction completion. A ninhydrin stain can be used to visualize the primary amine product, which will appear as a distinct colored spot.[18][19]
-
LC-MS: For more precise analysis, Liquid Chromatography-Mass Spectrometry can be used to confirm the disappearance of the starting material and the appearance of the product mass peak.[8]
-
-
Workup and Isolation:
-
Method A (Isolation as TFA Salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like DCM or toluene 2-3 times.[8][20]
-
The resulting product will be the trifluoroacetate salt of 4-amino-1-butanol, often as a viscous oil or solid. This can be used directly in subsequent reactions that are compatible with the salt form.[16]
-
-
Method B (Isolation as Free Amine):
-
After removing the bulk of the solvent and TFA via rotary evaporation, dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.[16][18]
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.[8] This neutralizes the excess TFA and liberates the free amine.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[8][18]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 4-amino-1-butanol, typically as a colorless oil.
-
-
Diagram 2: Experimental Workflow for Boc Deprotection
Caption: General workflow for the deprotection and workup of this compound.
Analytical Characterization
Confirmation of the product's identity and purity is essential.
-
¹H NMR Spectroscopy: The most definitive method for confirming deprotection is ¹H NMR. The characteristic singlet of the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm, will be absent in the product spectrum.[8] The spectrum of 4-amino-1-butanol will show distinct multiplets corresponding to the butyl chain protons.
-
Mass Spectrometry (MS): ESI-MS will show the protonated molecular ion [M+H]⁺ corresponding to the mass of 4-amino-1-butanol.
-
FT-IR Spectroscopy: The disappearance of the strong C=O stretch of the carbamate (around 1680-1700 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region) can confirm the transformation.[21]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.[10][17]2. Insufficient acid concentration.[10][17] | 1. Extend the reaction time and continue monitoring. Gentle warming may be considered, but can increase side product formation.[10]2. Ensure a sufficient excess of TFA is used (e.g., 20-50% v/v in DCM).[22] |
| Difficult Product Isolation | The product, 4-amino-1-butanol, is a small, polar molecule with some water solubility. | If emulsions form during basic workup, add more brine to help break the layers. For very water-soluble products, extraction with a more polar solvent like a mixture of chloroform and isopropanol may be necessary, or consider using a solid-phase scavenger resin (e.g., Amberlyst A-21) to neutralize the TFA without an aqueous workup.[23][24] |
| Unexpected Side Products | Although unlikely for this simple substrate, residual tert-butyl cations could potentially lead to oligomerization or other side reactions. | This is more common with complex substrates. If observed, the addition of a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) can trap the reactive cation.[8] |
Conclusion
The TFA-mediated deprotection of this compound is a robust and highly efficient transformation that is fundamental to many synthetic strategies. By understanding the underlying mechanism, adhering to strict safety protocols, and employing rigorous analytical monitoring, researchers can confidently and successfully perform this key reaction. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for achieving high yields and purity, enabling the successful advancement of complex synthetic endeavors.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetic_acid [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
Application Notes and Protocols: Conditions for Removing the Boc Group from 4-(Boc-amino)-1-butanol
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of primary and secondary amines.[1][2][3] Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under acidic conditions.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from 4-(Boc-amino)-1-butanol (CAS 75178-87-9), a bifunctional building block possessing both a protected amine and a primary alcohol.[6][7] We will delve into the mechanistic underpinnings of the deprotection, present various protocols with an emphasis on preserving the integrity of the hydroxyl group, offer a comparative analysis of common methods, and provide detailed, actionable experimental procedures.
Introduction: The Strategic Importance of Boc Deprotection
This compound is a valuable intermediate in the synthesis of complex molecules, where the Boc-protected amine allows for selective reactions at the hydroxyl terminus, such as esterification or etherification.[6][8] The subsequent removal of the Boc group is a critical step to unmask the amine for further functionalization, for instance, in the construction of polymers for drug delivery systems or as part of a larger bioactive molecule.[4][6][8]
The primary challenge in the deprotection of this compound lies in the selection of conditions that are sufficiently potent to cleave the carbamate bond without inducing side reactions at the primary alcohol, such as dehydration or etherification, particularly if the reaction conditions are too harsh or prolonged.
Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc group removal is acid-catalyzed hydrolysis.[1][4][9] The mechanism proceeds through a series of well-understood steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][10][11]
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[10][11]
-
Cation Quenching: The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate or solvent.[10][12] To mitigate unwanted alkylation side-reactions, especially with sensitive substrates, scavengers like anisole or thioanisole can be employed.[12][13]
Below is a diagram illustrating the acid-catalyzed deprotection pathway.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Deprotection Methodologies
The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions and the desired scale of the reaction.[1] For this compound, strong acidic conditions are generally well-tolerated, but milder alternatives exist for more delicate substrates.
Strong Acidic Conditions
2.1.1. Trifluoroacetic Acid (TFA)
TFA is a highly effective and commonly used reagent for Boc deprotection.[4][11] It is typically used either neat or as a solution in a chlorinated solvent like dichloromethane (DCM). The reaction is generally fast, often reaching completion within 30 minutes to a few hours at room temperature.[1]
2.1.2. Hydrochloric Acid (HCl)
HCl, often used as a solution in an organic solvent such as 1,4-dioxane, ethyl acetate, or methanol, is another robust method for Boc removal.[1][13][14] Using HCl in dioxane is a particularly efficient and selective method.[14] The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.[1]
Milder and Alternative Conditions
For substrates that are sensitive to strong acids, alternative methods can be employed.
2.2.1. Lewis Acids
Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in a solvent such as DCM can effect Boc deprotection under milder, non-protic conditions.[3][9] These methods can be useful for substrates with other acid-labile protecting groups.[9]
2.2.2. Thermal Deprotection
The Boc group can also be removed thermally, either neat or in a high-boiling solvent.[5][15] This method avoids the use of acids altogether but requires high temperatures (e.g., 180-185 °C), which may not be suitable for all substrates.[5][15]
2.2.3. "Green" Approaches
Recent research has focused on more environmentally benign methods. One such approach involves using water at reflux temperature, which can effectively remove the Boc group without the need for any acid catalyst.[15][16] Another green alternative is the use of a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid.[17]
Comparative Overview of Deprotection Conditions
The following table summarizes common conditions for the deprotection of Boc-protected amines, which are applicable to this compound.
| Method | Reagents and Solvent | Typical Temperature | Typical Time | Advantages | Disadvantages |
| TFA | 20-50% TFA in DCM | 0 °C to Room Temp. | 30 min - 2 h | Fast, reliable, volatile byproducts.[1][13] | Corrosive, requires careful handling, potential for side reactions with sensitive groups.[12] |
| HCl | 4M HCl in 1,4-Dioxane | Room Temp. | 1 - 4 h | Efficient, product precipitates as HCl salt, good selectivity.[1][14] | Dioxane is a peroxide-former, HCl is corrosive. |
| Lewis Acid | ZnBr₂ or TMSI in DCM | Room Temp. | 12 - 24 h | Mild, good for acid-sensitive substrates.[9] | Slower reaction times, reagents can be moisture-sensitive.[9] |
| Thermal | Neat or in high-boiling solvent | ~185 °C | 20 - 30 min | Acid-free.[5][15] | High temperatures may degrade the substrate. |
| Aqueous | Water | Reflux (~100 °C) | ~15 min - 1 h | Environmentally friendly, no acid required.[15][16] | High temperature, may not be suitable for all substrates. |
Experimental Protocols
Below are detailed, step-by-step protocols for the deprotection of this compound using TFA and HCl.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for small to medium-scale synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[18]
-
To neutralize the resulting amine salt and remove residual TFA, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 4-amino-1-butanol.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful as the product often precipitates as the hydrochloride salt, simplifying isolation.[1]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl).[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 4-amino-1-butanol hydrochloride, will often precipitate as a white solid.
-
If precipitation occurs, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual dioxane.[1]
-
Dry the product under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (moderately), or the equivalents of acid.
-
Side Reactions: The primary alcohol in this compound is generally stable under these conditions. However, prolonged exposure to strong acid at elevated temperatures could potentially lead to side reactions. It is crucial to monitor the reaction progress and work it up promptly upon completion.
-
Work-up: For the TFA deprotection, thorough washing with a base is necessary to ensure all the TFA is removed, as residual acid can interfere with subsequent reactions. The hydrochloride salt obtained from the HCl deprotection can often be used directly in the next step, or the free amine can be liberated by neutralization with a base.
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in multi-step synthesis. Both TFA and HCl in appropriate solvents offer reliable and efficient methods for removing the Boc group. The choice between these reagents will depend on the specific requirements of the synthetic route, including scale, desired salt form of the product, and the presence of other functional groups. By understanding the underlying mechanism and following established protocols, researchers can successfully and selectively unmask the amino functionality of this versatile building block for further chemical elaboration.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. genscript.com [genscript.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. innospk.com [innospk.com]
- 7. 4-(Boc-アミノ)-1-ブタノール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Chiral γ-Amino Alcohols Utilizing 4-(Boc-amino)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral γ-amino alcohols are pivotal structural motifs in a multitude of biologically active molecules and serve as indispensable building blocks in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive framework for the synthesis of enantiomerically enriched γ-amino alcohols, commencing with the readily available starting material, 4-(tert-butoxycarbonylamino)-1-butanol. We will explore two robust and highly stereoselective synthetic strategies: catalytic asymmetric reduction of an intermediate ketone and Sharpless asymmetric epoxidation of an allylic alcohol derivative. This document furnishes detailed, step-by-step protocols, explains the mechanistic underpinnings of the key transformations, and presents data in a clear, accessible format to empower researchers in the efficient and reliable synthesis of these high-value chiral compounds.
Introduction: The Strategic Importance of Chiral γ-Amino Alcohols
The precise three-dimensional arrangement of functional groups in a molecule is often the determining factor for its biological activity.[1] Chiral amino alcohols, particularly γ-amino alcohols, are integral components of numerous pharmaceuticals, including antiviral, antihypertensive, and anticancer agents.[1] Their synthesis in enantiomerically pure form is a critical challenge in drug discovery and development.[1][3] 4-(Boc-amino)-1-butanol presents an ideal and economically viable starting point for such syntheses due to its bifunctional nature, with a protected amine and a primary alcohol amenable to various chemical transformations.
Synthetic Strategy Overview
Our approach hinges on the conversion of the primary alcohol of this compound into a prochiral functional group, which is then subjected to an asymmetric transformation to install the desired stereocenter. This guide will detail two effective pathways:
-
Pathway A: Oxidation of this compound to the corresponding aldehyde, followed by nucleophilic addition to form a prochiral ketone, and subsequent enantioselective reduction.
-
Pathway B: Conversion of this compound to an allylic alcohol, followed by a Sharpless asymmetric epoxidation to create a chiral epoxy alcohol.
References
Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of 4-(Boc-amino)-1-butanol
Introduction and Scientific Context
4-(Boc-amino)-1-butanol, chemically known as tert-butyl N-(4-hydroxybutyl)carbamate, is a pivotal bifunctional building block in modern organic synthesis.[1] Its structure, featuring a hydroxyl group available for derivatization and a stable Boc-protected amine, makes it an essential intermediate in the synthesis of pharmaceuticals, specialty polymers, and complex molecular architectures.[1][] The purity of this intermediate is paramount; trace impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or material.
This application note details a robust, high-resolution, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed for researchers, quality control analysts, and drug development professionals to accurately determine the purity of this compound and profile any potential process-related impurities or degradants. The causality behind each methodological choice is explained to provide a deeper understanding and facilitate adaptation and troubleshooting.
Principle of the Chromatographic Method
The separation is based on the principles of reversed-phase chromatography, where analytes are partitioned between a nonpolar stationary phase and a polar mobile phase.[3]
-
Causality of Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides optimal retention for the moderately nonpolar this compound molecule. The alkyl chains of the stationary phase interact with the butyl and tert-butyl groups of the analyte via hydrophobic interactions.
-
Rationale for Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient, starting with a high aqueous content, allows for the retention and separation of polar impurities before increasing the organic content to elute the main analyte and any nonpolar impurities.
-
Significance of the Mobile Phase Additive: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is incorporated into both mobile phase components. This serves a dual purpose:
-
pH Control: It maintains a low pH (~2-3), ensuring that any residual, unreacted 4-amino-1-butanol is protonated, which enhances its polarity and promotes early elution.
-
Ion Suppression & Peak Shape: TFA acts as an ion-pairing agent and suppresses the interaction of the analyte with any active silanol groups on the silica backbone of the stationary phase. This minimizes peak tailing, resulting in sharp, symmetrical, and reproducible peaks, which are critical for accurate quantification.[4]
-
-
Basis for Wavelength Selection: The tert-butoxycarbonyl (Boc) protecting group, specifically the carbamate moiety, exhibits significant UV absorbance at low wavelengths.[5] Detection is set at 210 nm to ensure high sensitivity for the analyte and any impurities containing this chromophore.
Logical Workflow for HPLC Purity Analysis
The following diagram illustrates the comprehensive workflow, from initial sample handling to the final purity determination.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
Instrumentation, Reagents, and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size | |
| Data System | Chromatography Data Software (CDS) | |
| Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Deionized (18.2 MΩ·cm) | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |
| Reference Standard | This compound, >99.5% purity | |
| Materials | Sample Vials | 2 mL amber glass vials with PTFE septa |
| Volumetric Flasks | Class A (10 mL, 50 mL) | |
| Pipettes | Calibrated micropipettes | |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Preparation of Solutions
-
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of TFA. Mix thoroughly and degas.
-
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of TFA. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into HPLC vials.
Chromatographic Conditions
The following table summarizes the validated HPLC method parameters.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
System Validation and Trustworthiness
A protocol is only trustworthy if it is self-validating. Before analyzing any samples, the performance of the chromatographic system must be verified using System Suitability Tests (SST).
System Suitability Criteria
Inject the Reference Standard solution five consecutive times. The results must meet the following criteria for the system to be deemed suitable for analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates high column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates precision and reproducibility of the autosampler and detector. |
| %RSD of Retention Time | ≤ 0.5% | Confirms the stability and precision of the pumping system. |
Establishing a Stability-Indicating Method
To ensure the method can separate the main analyte from potential degradation products, forced degradation studies should be performed during method development and validation.[6] This involves subjecting the sample to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) and analyzing the resulting solutions to demonstrate that all degradant peaks are resolved from the main this compound peak. This process confirms the method's specificity and its utility for stability testing.[7]
Data Analysis and Expected Results
The purity of the this compound sample is calculated using the area percent normalization method.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Retention Time: Under the specified conditions, the main peak for this compound is expected to elute at approximately 15-18 minutes.
-
Potential Impurities:
-
4-amino-1-butanol (Starting Material): Being highly polar, this impurity would elute very early, likely within the first 5 minutes.[8]
-
Di-tert-butyl dicarbonate (Reagent): If present, this nonpolar reagent would elute much later in the gradient.
-
Degradation Products: Products from the hydrolysis of the Boc group would result in earlier eluting peaks.
-
The diagram below outlines the rationale for selecting the core components of the analytical method.
Caption: Rationale for key HPLC method parameter selections.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be precise, robust, and specific for the purity determination of this compound. The comprehensive protocol, including system suitability criteria and clear instructions for solution preparation, ensures reliable and reproducible results. This method is well-suited for routine quality control analysis in both academic and industrial settings, providing confidence in the quality of a critical synthetic intermediate.
References
- 1. innospk.com [innospk.com]
- 3. hplc.eu [hplc.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Amino-1-butanol [webbook.nist.gov]
Application Note: A Validated Gas Chromatography Method for Purity Assessment of 4-(Boc-amino)-1-butanol
Abstract
This application note presents a detailed, robust, and validated method for determining the purity of 4-(Boc-amino)-1-butanol, a critical building block in pharmaceutical synthesis. Due to the compound's inherent polarity and the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group, direct gas chromatography (GC) analysis is challenging.[1][2] This protocol overcomes these issues through a straightforward silylation derivatization step, converting the polar hydroxyl and amine functionalities into more volatile and thermally stable trimethylsilyl (TMS) ethers and amides.[3][4] The resulting TMS-derivatized analyte is then analyzed using a high-resolution capillary GC with a Flame Ionization Detector (FID), enabling accurate purity assessment and impurity profiling. This self-validating method is designed for researchers, quality control analysts, and drug development professionals who require a reliable technique for quality assurance of this key synthetic intermediate.
Introduction: The Analytical Challenge
This compound serves as a versatile bifunctional linker in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][] Its purity is paramount, as impurities can introduce unwanted side reactions, affect final product yield, and compromise the safety and efficacy of the API.
The primary analytical challenge in using gas chromatography for this compound lies in its molecular structure. It contains a polar hydroxyl (-OH) group and a secondary amine N-H proton, which can lead to poor peak shape (tailing) and sample loss through adsorption on the GC column.[4] More critically, the Boc protecting group is known to be thermally labile, meaning it can decompose at the high temperatures typically used in a GC injector port, leading to inaccurate quantification and the erroneous identification of degradation products as impurities.[2][7][8]
To circumvent these issues, derivatization is an essential pre-analytical step.[9][10] This method employs silylation, a common and highly effective technique where active hydrogens on hydroxyl and amine groups are replaced by a non-polar trimethylsilyl (TMS) group.[3][11] The resulting derivative exhibits significantly increased volatility and thermal stability, making it ideal for GC analysis.[4] This application note provides a complete workflow, from sample preparation and derivatization to instrumental analysis and data interpretation.
Experimental Workflow & Methodology
The overall analytical process is designed to be systematic and reproducible. The workflow ensures that the analyte is properly prepared for analysis, minimizing the potential for degradation and maximizing accuracy.
Figure 1: Experimental workflow for GC purity analysis.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| This compound | ≥98.0% (GC) | Sigma-Aldrich |
| Pyridine, Anhydrous | ≥99.8% | Major chemical supplier |
| N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS) | Derivatization Grade | Sigma-Aldrich[3] |
| Dichloromethane (DCM) | HPLC Grade | Major chemical supplier |
| Helium | Ultra High Purity (99.999%) | Local gas supplier |
| 2 mL GC Vials with Septa Caps | Certified | Agilent, Thermo Fisher |
Causality & Rationale:
-
Anhydrous Pyridine: Pyridine is selected as the solvent because it is aprotic and acts as an acid scavenger, neutralizing the acidic byproducts of the silylation reaction, thereby driving it to completion.[11] The use of an anhydrous grade is critical as moisture will readily decompose the silylation reagent.[3][7]
-
BSTFA + 1% TMCS: BSTFA is a powerful silylating agent. The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances its reactivity, ensuring the complete and rapid derivatization of both the alcohol and the sterically hindered N-H group.[3][12]
Instrumentation
-
Gas Chromatograph: Agilent 6890N (or equivalent) equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).
-
GC Column: Agilent J&W HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Data System: Agilent ChemStation (or equivalent).
Causality & Rationale:
-
HP-5 Column: This is a low-polarity 5% phenyl-methylpolysiloxane column. It is an excellent general-purpose column that provides robust separation for a wide range of derivatized compounds, including TMS derivatives, based on their boiling points.[13]
-
Flame Ionization Detector (FID): The FID is chosen for its high sensitivity to nearly all organic compounds and a wide linear range. For purity analysis by area percent normalization, its consistent response factor for similar hydrocarbon structures is a significant advantage.[14]
Detailed Protocols
Protocol 1: Standard and Sample Preparation
Objective: To prepare a derivatized solution of this compound for GC analysis.
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of anhydrous pyridine to the vial. Cap the vial and vortex gently until the sample is completely dissolved.
-
Derivatization: Using a dry microsyringe, add 200 µL of BSTFA + 1% TMCS to the solution.
-
Safety Note: Perform this step in a fume hood. Derivatization reagents are moisture-sensitive and can be corrosive.
-
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[11]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis. The sample is now ready for injection.
Protocol 2: GC-FID Instrumental Method
Objective: To establish the instrumental conditions for the separation and detection of the derivatized analyte.
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow Mode) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 minutes |
| Ramp Rate | 15°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300°C |
| H₂ Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Causality & Rationale:
-
Inlet Temperature (250°C): This temperature is high enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation, which is a risk with the underivatized compound.[2]
-
Oven Program: The initial hold at 100°C allows for the separation of the solvent and reagent peaks from the analyte. The temperature ramp provides the energy needed for efficient elution of the higher-boiling derivatized analyte from the column, ensuring a sharp peak shape.
-
Detector Temperature (300°C): Kept higher than the final oven temperature to prevent any condensation of the analyte as it exits the column, ensuring a stable signal.
Data Analysis and Interpretation
The purity of the this compound sample is determined using the area percent normalization method. This method assumes that all components of the mixture have a similar response factor with the FID, which is a reasonable assumption for a main component and its structurally related impurities.
Purity Calculation:
System Suitability: Before analyzing samples, a system suitability test should be performed by injecting the prepared standard multiple times. The relative standard deviation (RSD) of the main peak area for five replicate injections should be ≤ 2.0%.
Expected Results: A successful analysis will yield a chromatogram with a major, sharp, and symmetrical peak corresponding to the di-TMS derivatized this compound. The expected retention time will be in the mid-to-late region of the chromatogram due to its increased molecular weight and boiling point post-derivatization. Any other peaks are considered impurities. Potential impurities could include:
-
Underivatized or partially derivatized starting material: Will likely not elute or will present as very broad, tailing peaks.
-
Unreacted 4-amino-1-butanol: After derivatization (forming a di-TMS derivative), this would be more volatile and elute earlier than the main peak.
-
Solvent and reagent artifacts: These will typically appear at the beginning of the chromatogram.
Method Validation and Trustworthiness
This protocol is designed as a self-validating system for quality control and research purposes. Key validation parameters should be assessed to ensure the method's reliability, in line with guidelines such as those from the ICH.[15][16]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. The chromatogram should show baseline resolution between the main peak and any significant impurities. |
| Precision | The closeness of agreement between a series of measurements. Method precision (repeatability) should have an RSD of ≤ 2.0% for the purity of the same sample analyzed six times. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 should be achieved over a range (e.g., 50-150% of the target concentration). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in oven temp, ±0.1 mL/min in flow rate). Purity results should not deviate significantly.[14] |
| LOD/LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for key potential impurities should be determined to establish the sensitivity of the method. |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. By incorporating a critical silylation step, the inherent challenges of analyzing this polar and thermally sensitive molecule are effectively overcome. The protocol is highly detailed, explaining the rationale behind each step to ensure reproducibility. This validated method is fit for purpose in both pharmaceutical development and quality control environments, enabling scientists to confidently assess the quality of this essential chemical building block.
References
- 1. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 2. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 7. labcompare.com [labcompare.com]
- 8. xtalks.com [xtalks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. youngin.com [youngin.com]
- 14. iiste.org [iiste.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
synthetic routes to Famciclovir using 4-(Boc-amino)-1-butanol derivatives
Application Note & Protocol
Topic: Strategic Synthesis of the Antiviral Prodrug Famciclovir via Acyclic Side Chain Construction
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Famciclovir is a highly effective antiviral agent, functioning as a prodrug that undergoes metabolic activation to the active compound, Penciclovir.[1] Structurally, it comprises a 2-aminopurine heterocyclic core connected to a unique acyclic side chain: 9-[4-acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine. The design of this side chain is critical for its pharmacokinetic profile, particularly its high oral bioavailability.[2]
The synthesis of Famciclovir presents a significant challenge in controlling the regioselectivity of the alkylation at the N-9 position of the purine ring over the thermodynamically competitive N-7 position.[3] A robust strategy to overcome this involves the initial alkylation of a more synthetically tractable purine precursor, such as 2-amino-6-chloropurine, followed by late-stage modifications.[4]
This guide provides a detailed examination of a validated synthetic route. It begins with the logical construction of the branched acyclic side chain, proceeds through the critical coupling step with the purine base, and concludes with the final transformations to yield Famciclovir.
A Note on Starting Material Selection: Structural Analysis
A retrosynthetic analysis of Famciclovir reveals that the core carbon skeleton of the side chain is 2-(2-aminoethyl)propane-1,3-diol . The user-specified starting material, 4-(Boc-amino)-1-butanol, is a linear C4 chain (N-C-C-C-C-O). This linear backbone does not possess the required C-CH(CH₂OH)-CH₂OH branched structure essential for Famciclovir. Synthetically converting the linear chain to the required branched structure would be an inefficient and low-yielding process involving complex C-C bond formations, rendering it unsuitable for a practical synthesis.
Therefore, this guide will focus on a validated and efficient strategy starting from diethyl malonate , a common and logical precursor for constructing the required 1,3-diol motif.
Retrosynthetic Analysis of Famciclovir
The following retrosynthetic pathway illustrates the logical disconnection of Famciclovir to accessible starting materials.
Caption: Retrosynthetic analysis of Famciclovir.
Synthesis of the Acyclic Side Chain & Coupling
The synthesis is presented as a three-part workflow: construction of the key malonate intermediate, reduction to the diol, and the final modifications to yield Famciclovir.
Workflow Overview
Caption: Overall synthetic workflow for Famciclovir.
Part 1: Synthesis of Diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate (IV)
This crucial step involves the N-9 alkylation of 2-amino-6-chloropurine followed by a malonic ester synthesis to build the carbon skeleton of the side chain.[4] This approach effectively sets the correct regiochemistry early in the sequence.
Protocol 1.1: N-9 Alkylation of 2-Amino-6-chloropurine
-
Reagents & Setup:
-
Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 2-amino-6-chloropurine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Heat the suspension to 60-65 °C with stirring.
-
-
Reaction:
-
Slowly add 1,2-dibromoethane (1.5 eq) to the heated mixture.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting purine is consumed.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The crude residue, 2-amino-6-chloro-9-(2-bromoethyl)purine, can be purified by column chromatography or carried forward directly to the next step.
-
Protocol 1.2: Malonic Ester Synthesis
-
Reagents & Setup:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C.
-
Once all the sodium has reacted, add diethyl malonate (1.2 eq) dropwise at room temperature and stir for 30 minutes.
-
-
Reaction:
-
Add a solution of the crude 2-amino-6-chloro-9-(2-bromoethyl)purine from the previous step dissolved in anhydrous ethanol.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
-
Work-up & Isolation:
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the target malonate ester as a solid.
-
Part 2: Reduction to 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol (V)
This step reduces the two ester groups to the corresponding primary alcohols, forming the diol core of the side chain.
Protocol 2.1: Ester Reduction
-
Reagents & Setup:
-
Dissolve the malonate ester (IV) (1.0 eq) in a mixture of dichloromethane (DCM) and methanol in a round-bottom flask.[5]
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Reaction:
-
Slowly add sodium borohydride (NaBH₄) (4.0-5.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.[5]
-
-
Work-up & Isolation:
-
Carefully quench the reaction by slowly adding water, followed by dilute acetic acid to neutralize excess NaBH₄.
-
Extract the aqueous layer multiple times with DCM or a DCM/isopropanol mixture.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diol (V), which can be purified by crystallization or used directly.
-
Part 3: Final Transformations to Famciclovir
The final two steps involve the critical dechlorination to form the 2-aminopurine ring, followed by acetylation of the side chain hydroxyl groups.
Protocol 3.1: Catalytic Dechlorination
-
Reagents & Setup:
-
Dissolve the chloro-diol (V) (1.0 eq) in methanol.
-
Add triethylamine (TEA, 2.0-3.0 eq) as a base to neutralize the HCl generated during the reaction.[6]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
-
Reaction:
-
Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature (or slightly elevated temperature, ~50 °C) for 6-8 hours.[6]
-
-
Work-up & Isolation:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the dechlorinated diol, an advanced intermediate also known as the Penciclovir diol precursor.[7]
-
Protocol 3.2: Di-acetylation to Famciclovir
-
Reagents & Setup:
-
Suspend the dechlorinated diol (1.0 eq) in DCM.
-
Add triethylamine (2.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0-10 °C.
-
-
Reaction:
-
Slowly add acetic anhydride (2.2-2.5 eq) dropwise, maintaining the cool temperature.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete conversion.
-
-
Work-up & Isolation:
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Famciclovir.[3]
-
Data Summary
The following table provides representative data for the key transformations. Yields are highly dependent on scale and purification efficiency.
| Step | Transformation | Key Reagents | Typical Yield | Purity (HPLC) |
| 1.2 | Malonic Ester Synthesis | NaOEt, Diethyl Malonate | 60-75% | >95% |
| 2.1 | Diol Reduction | NaBH₄ | 80-90% | >97% |
| 3.1 | Dechlorination | H₂, 10% Pd/C, TEA | 85-95% | >98% |
| 3.2 | Acetylation | Ac₂O, DMAP, TEA | 85-92% | >99.5% |
References
- 1. benchchem.com [benchchem.com]
- 2. issplc.com [issplc.com]
- 3. US20050222413A1 - Process for preparing 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1883639B1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
- 6. A new method to synthesize famciclovir - Lookchem [lookchem.com]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-(Boc-amino)-1-butanol
Welcome to the technical support center for the deprotection of 4-(Boc-amino)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and complete reaction.
I. Understanding the Reaction: The "Why" Behind Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of this compound is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate oxygen, which leads to the fragmentation of the protonated intermediate. This fragmentation results in a stable tert-butyl cation, carbon dioxide, and the desired free amine, 4-amino-1-butanol.[2][3] The generated tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[2][4] It is crucial to perform this reaction in a well-ventilated area and not in a closed system to allow the generated carbon dioxide gas to escape.[2][4]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the incomplete deprotection of this compound.
Q1: My TLC analysis shows a significant amount of starting material remaining. What are the likely causes?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the reaction to completion. While trifluoroacetic acid (TFA) is a common choice, its effectiveness can be diminished if the concentration is too low or if the acid quality has degraded.[5]
-
Inadequate Reaction Time: While many Boc deprotections are relatively fast, some substrates may require longer reaction times for full conversion.[5][6] It is crucial to monitor the reaction progress diligently.
-
Presence of Water: Moisture in the reaction can decrease the effective acidity of the reagents, leading to an incomplete reaction.[5] Ensure all solvents and reagents are anhydrous.
-
Low Reaction Temperature: While many deprotections proceed at room temperature, lower temperatures can significantly slow down the reaction rate.
Q2: I'm observing an unexpected side product in my reaction mixture. What could it be?
A2: The most common side product arises from the reactivity of the tert-butyl cation generated during the reaction.[4][7] This electrophilic intermediate can alkylate the hydroxyl group of either the starting material or the product, leading to the formation of a tert-butyl ether. This is more likely to occur if scavengers are not used.
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the reaction.[8] The deprotected 4-amino-1-butanol is significantly more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[8] Staining with ninhydrin can be used to visualize the primary amine of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the disappearance of the starting material and the appearance of the product.[8]
Q4: What is the best work-up procedure to isolate the 4-amino-1-butanol?
A4: After the reaction is complete, the acid (e.g., TFA or HCl) needs to be removed. This is typically achieved by evaporation under reduced pressure.[9] To obtain the free amine, a basic work-up is often necessary. The residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid.[6] Subsequent extraction, drying of the organic layer, and concentration will yield the deprotected amine.[6]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with incomplete Boc deprotection.
| Observation | Potential Cause | Recommended Solution |
| High percentage of starting material remains after the standard reaction time. | 1. Insufficient acid strength or concentration.[5] 2. Inadequate reaction time.[5][6] 3. Presence of moisture.[5] | 1. Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in an organic solvent).[10] 2. Extend the reaction time and continue to monitor by TLC.[11] 3. Ensure all reagents and solvents are anhydrous. |
| Appearance of a less polar spot on TLC (higher Rf than starting material). | Formation of a tert-butyl ether side product due to alkylation by the tert-butyl cation.[7][12] | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[10] |
| Product appears as a salt (e.g., TFA or HCl salt) and is difficult to handle or purify. | The free amine is protonated by the excess acid used for deprotection.[2][3] | Perform a basic work-up by washing the reaction mixture with a saturated solution of sodium bicarbonate or another mild base to obtain the neutral amine.[6] |
| Difficulty in removing the solvent/excess acid after the reaction. | High boiling point of the solvent or residual acid. | For TFA, azeotropic removal with toluene can be effective.[13] For high-boiling solvents, consider switching to a more volatile solvent like dichloromethane (DCM).[9] |
IV. Experimental Protocols
Below are detailed, step-by-step protocols for the Boc deprotection of this compound using common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[14]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.[9][13]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain 4-amino-1-butanol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common alternative, often used when TFA might cause unwanted side reactions.[10]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the HCl solution.[6]
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6]
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.
V. Visualizing the Workflow
A clear understanding of the experimental and troubleshooting workflow is essential for success.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot incomplete Boc deprotection.
General Experimental Workflow
Caption: A general workflow for Boc deprotection and product isolation.
VI. Concluding Remarks
The successful deprotection of this compound is readily achievable with careful attention to reaction conditions and diligent monitoring. By understanding the underlying chemistry and anticipating potential pitfalls, researchers can efficiently troubleshoot and optimize this common yet crucial transformation. This guide serves as a comprehensive resource to empower scientists in achieving their synthetic goals. For any further assistance, please do not hesitate to contact our technical support team.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: 4-(Boc-amino)-1-butanol Deprotection
Welcome to the technical support guide for the deprotection of 4-(Boc-amino)-1-butanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with this transformation, particularly the prevention of undesirable side reactions. Our guidance is grounded in established chemical principles and peer-reviewed literature to ensure you achieve the highest possible yield and purity for your target compound, 4-amino-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the acidic deprotection of this compound?
The most significant and common side reaction is an acid-catalyzed intramolecular cyclization. After the Boc group is removed, the resulting 4-amino-1-butanol contains both a nucleophilic primary amine and a primary alcohol. In the acidic environment required for deprotection, the hydroxyl group can be protonated, forming a good leaving group (water). The proximate amine then acts as an intramolecular nucleophile, attacking the terminal carbon and displacing water to form a stable, five-membered ring, yielding tetrahydrofurfurylamine as a major byproduct.[1][2]
Q2: What is the mechanism of standard Boc deprotection and the subsequent cyclization side reaction?
The process occurs in two main stages:
-
Boc Deprotection: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This protonation weakens the carbonate structure, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[5] This carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine, which is immediately protonated by the excess acid to form an ammonium salt.[3][5]
-
Intramolecular Cyclization (Side Reaction): In the continued presence of strong acid, the terminal hydroxyl group of 4-amino-1-butanol can be protonated. This creates a good leaving group (H₂O). The free amine, although in equilibrium with its protonated form, can then perform an intramolecular nucleophilic attack (Sₙ2) on the carbon bearing the activated hydroxyl group. This irreversible step results in the formation of the cyclic tetrahydrofurfurylamine byproduct.
Below is a diagram illustrating both the desired pathway and the competing side reaction.
Caption: Desired deprotection vs. side reaction pathway.
Q3: How do reaction conditions influence the rate of this cyclization?
Controlling reaction conditions is critical to maximizing the yield of the desired linear amino alcohol.
-
Acid Choice & Concentration: Strong acids like TFA or HCl are necessary for efficient Boc cleavage.[6] However, an excessive concentration or a very strong acid can accelerate the subsequent acid-catalyzed cyclization. Using a stoichiometric amount of acid can be challenging, so the focus is typically on temperature and reaction time. Solutions of 4M HCl in dioxane or 20-50% TFA in dichloromethane (DCM) are common starting points.[4][6][7]
-
Temperature: This is the most critical parameter. The rate of both deprotection and cyclization increases with temperature. However, the activation energy for the cyclization is often higher, meaning it is more sensitive to temperature changes. Performing the deprotection at 0 °C or even lower can significantly suppress the formation of tetrahydrofurfurylamine while still allowing the deprotection to proceed, albeit more slowly.[4]
-
Reaction Time: Prolonged exposure to acidic conditions, even at low temperatures, will favor the formation of the thermodynamically stable cyclic product. Therefore, it is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.[4]
Q4: Aside from cyclization, what other side reactions can occur?
During any Boc deprotection, the generation of the tert-butyl cation can lead to other side reactions, especially if other nucleophilic functional groups are present in the substrate.[8]
-
tert-Butylation: The highly reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[8][9] While the primary amine and alcohol are the main reactive sites in this specific molecule, this can be a concern for more complex substrates. The use of scavengers, such as triethylsilane or thioanisole, can mitigate this issue by trapping the cation, though this is less common for simple substrates like this one.
Troubleshooting Guide: Minimizing Cyclization
This section provides a logical workflow for addressing the formation of the tetrahydrofurfurylamine side product during your experiment.
Caption: Troubleshooting workflow for minimizing cyclization.
Data Summary: Comparison of Deprotection Methods
The choice of deprotection method can significantly impact the outcome, especially for sensitive substrates prone to side reactions.
| Method | Reagents & Conditions | Advantages | Disadvantages & Side Reactions | Suitability for 4-Amino-1-butanol | Reference |
| Standard Acidolysis | 20-50% TFA in DCM, 0 °C to RT | Fast, common, volatile reagents are easy to remove. | High risk of cyclization. Risk of t-butylation. | Moderate. Requires careful temperature and time control. | [4][6] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, 0 °C to RT | Often provides crystalline hydrochloride salt. Can be milder than TFA. | Risk of cyclization remains. Dioxane is a less desirable solvent. | Good. Often a preferred first alternative to TFA. | [7][10] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM, RT | Milder conditions, useful for some acid-labile substrates. | Slower reaction times (overnight). Requires removal of zinc salts. | Potentially good. May reduce the rate of acid-catalyzed cyclization. | [6] |
| Thermal Deprotection | Heat (~150-180 °C) neat or in a high-boiling solvent (e.g., dioxane/water). | Avoids strong acids entirely. | Requires high temperatures which can degrade sensitive substrates. May still promote cyclization. | Low. The required heat would likely favor intramolecular cyclization. | [5][7] |
| Alternative Reagents | Trimethylsilyl iodide (TMSI) in DCM | Neutral conditions. | Reagent sensitivity and cost. | Good, but less common. Worth considering if standard methods fail. | [6] |
Validated Experimental Protocols
Protocol 1: Optimized TFA Deprotection (Low Temperature)
This protocol prioritizes the suppression of the cyclization side reaction by maintaining a low temperature and carefully monitoring the reaction.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. For particularly sensitive reactions, a dry ice/acetone bath (-10 °C to 0 °C) can be used.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq., often as a 25-50% v/v solution in DCM) dropwise to the stirred solution, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) every 15-30 minutes.[4]
-
TLC System: A typical mobile phase is 10% Methanol in DCM.
-
Visualization: Use a ninhydrin stain, which will produce a colored spot (usually purple) for the free amine product but not the Boc-protected starting material. The starting material can be visualized with p-anisaldehyde or potassium permanganate stain.
-
-
Quenching & Workup: Once the starting material is consumed (typically 1-3 hours), immediately concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[4]
-
Azeotropic Removal of TFA: Co-evaporate the residue with toluene or DCM (3x) to remove residual TFA.[11]
-
Isolation: The resulting product will be the trifluoroacetate salt of 4-amino-1-butanol. For the free amine, dissolve the residue in water, basify carefully with cold 1M NaOH or saturated NaHCO₃ to pH > 10, and extract with a suitable organic solvent (e.g., ethyl acetate or a mixture of THF/DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.
Protocol 2: Deprotection with HCl in Dioxane
This is a common alternative that often yields a crystalline hydrochloride salt, simplifying purification.
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate (if needed for solubility).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).[6] Often, the hydrochloride salt of the product will precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the crude hydrochloride salt.[12]
References
- 1. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing TFA Concentration for Boc Removal
Welcome, researchers and chemists, to your dedicated resource for mastering the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). As a cornerstone of modern organic synthesis, particularly in peptide and complex molecule development, Boc deprotection is a reaction that appears simple but is fraught with potential pitfalls. Incomplete reactions, persistent side products, and low yields are common hurdles.
This guide is structured to move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the causal logic behind them. Our goal is to empower you to diagnose issues and rationally design optimal conditions for your specific substrate.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles of TFA-mediated Boc deprotection. Understanding the "why" is the first step toward effective troubleshooting.
Q1: What is the chemical mechanism of TFA-mediated Boc deprotection?
A1: The reaction is an acid-catalyzed elimination that proceeds in three main steps.[1] First, the strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[1][2] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation (tBu⁺) and the formation of an unstable carbamic acid intermediate.[1][2][3] Finally, the carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine, which is typically isolated as its TFA salt.[1][2]
Caption: Acid-catalyzed SN1 mechanism for Boc deprotection.
Q2: Why is the concentration of TFA so critical?
A2: The rate of Boc cleavage is highly dependent on acid concentration, with some studies suggesting a second-order dependence.[1][4]
-
Too Low: An insufficient TFA concentration is a primary cause of incomplete reactions.[1][5] This is especially true for sterically hindered amines or substrates with poor solubility.[1][5]
-
Too High: While a high concentration accelerates deprotection, it also increases the rate of side reactions. The primary culprit is the highly reactive t-butyl carbocation generated during the reaction.[6][7] Furthermore, using 100% TFA can, counterintuitively, lead to incomplete deprotection in solid-phase synthesis due to poor resin swelling compared to TFA/DCM mixtures.[1][8]
Q3: What are the primary side reactions and how do I prevent them?
A3: The main side reaction is the alkylation of nucleophilic sites on your molecule by the electrophilic t-butyl carbocation.[4][6][7][9] Residues with electron-rich side chains are particularly vulnerable:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[6][7]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[6][7]
-
Cysteine (Cys): The free thiol is a prime target for S-alkylation.[6][7]
-
Tyrosine (Tyr): The activated phenol ring can be C-alkylated.[6][7]
Prevention: The key to mitigating these side reactions is the addition of scavengers to the reaction mixture.[6][7][10] Scavengers are nucleophilic agents that are more reactive toward the t-butyl cation than your substrate, effectively "trapping" it before it can cause damage.[6][7]
Section 2: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section is designed as a practical, Q&A-based workflow to resolve specific experimental problems.
Problem 1: My deprotection is incomplete. LC-MS shows significant starting material.
Q: I used standard conditions (20-50% TFA in DCM, 1 hr, RT), but the reaction didn't go to completion. What should I check first? A: First, verify your reagents and setup. Is your TFA old? It is hygroscopic, and water can reduce its effective acidity. Was the solvent (e.g., DCM) anhydrous? Next, consider the nature of your substrate. Is the Boc-protected amine sterically hindered?[5] Complex, bulky molecules often require more forceful conditions.[5]
Q: My reagents are fine. What is the next logical step? A: The next step is to systematically increase the reaction's driving force.
-
Increase TFA Concentration: Incrementally raise the concentration. A common next step is to move from 25% to 50% TFA in DCM.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 30-60 minutes. Some hindered groups may require 2-4 hours for complete removal.[11]
-
Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate, but it will also accelerate side reactions. This should only be attempted if increasing time and concentration are ineffective, and always with an efficient scavenger cocktail.[6]
Caption: Decision workflow for troubleshooting incomplete Boc deprotection.
Problem 2: My deprotection is complete, but LC-MS shows new impurity peaks.
Q: I see a major impurity with a mass of +56 Da. What is it? A: A mass increase of 56 Da is the classic signature of tert-butylation, where a t-butyl group (C₄H₈, mass = 56) has been added to your molecule. This confirms that the t-butyl cations generated are reacting with your product.[9]
Q: How do I select the right scavenger to prevent this? A: The choice of scavenger depends on the nucleophilic residues present in your molecule.[6][12] The goal is to add a scavenger that mimics the reactivity of the vulnerable site.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General Carbocations, Trityl (Trt) | 2.5 - 5% | Excellent general-purpose scavenger. Reduces carbocations to the corresponding alkane.[6] |
| Water (H₂O) | t-Butyl Cations | 2.5 - 5% | Traps t-butyl cations to form t-butanol. Often used with TIS.[12] |
| Thioanisole | Trp, Met | 5% | Aromatic scavenger, particularly effective for protecting tryptophan. Avoid if Met oxidation is a concern.[10][13] |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% | Very effective for protecting free thiols (Cys).[6][13] |
| Phenol | Tyr, General | 5% | A classic scavenger for protecting tyrosine residues.[13] |
A common and highly effective general-purpose "cocktail" is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[6] For peptides rich in multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) may be required.[13]
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Standard Boc Deprotection in Solution
This protocol is a robust starting point for a wide range of substrates.
-
Preparation: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M under an inert atmosphere (N₂ or Argon).
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath.[1]
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to achieve the desired final concentration (start with 25-50% v/v).[1][14] If required, add scavengers (e.g., TIS) to the solution before adding TFA.
-
Reaction: Allow the reaction to stir at room temperature (or 0°C) for 1-2 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.[1][5] A key indicator on ¹H NMR is the disappearance of the Boc singlet at ~1.4 ppm.[5]
-
Workup:
-
Method A (TFA Salt Isolation): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[11] The resulting TFA salt can often be precipitated from cold diethyl ether.[1]
-
Method B (Free Amine Isolation): After evaporation, dissolve the residue in an organic solvent (e.g., Ethyl Acetate). Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Protocol 2: Workflow for Optimizing TFA Concentration
Use this systematic approach when dealing with a new or challenging substrate.
-
Setup Parallel Reactions: Prepare 3-4 small-scale reactions (e.g., 10-20 mg of substrate) in parallel.
-
Variable TFA Concentration: Use a range of TFA concentrations (e.g., Reaction A: 20% TFA, Reaction B: 40% TFA, Reaction C: 60% TFA, Reaction D: 80% TFA). Keep the substrate concentration, solvent, and temperature constant. Always include an appropriate scavenger (e.g., 5% TIS).
-
Time Course Analysis: At set time points (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench each aliquot (e.g., by diluting in a neutralizing buffer for LC-MS). Analyze each sample by LC-MS to determine the percentage of starting material remaining and the percentage of side products formed.
-
Data Evaluation: Plot the data to find the "sweet spot"—the lowest TFA concentration and shortest time that achieves >99% deprotection with minimal side product formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-(Boc-amino)-1-butanol by Chromatography
Welcome to the technical support guide for the chromatographic purification of 4-(Boc-amino)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, bifunctional molecule. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: The Purification Challenge
This compound, also known as tert-Butyl N-(4-hydroxybutyl)carbamate, is a valuable intermediate in pharmaceutical synthesis, serving as a building block for more complex molecules.[1][2] Its structure, containing both a free primary alcohol and a Boc-protected amine, imparts significant polarity. This polarity presents a common challenge during purification by normal-phase silica gel chromatography, often leading to poor mobility, peak tailing, and potential on-column degradation. This guide directly addresses these issues with practical, science-backed solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the compound's properties is crucial for designing a purification strategy. It is typically a white solid with a density of approximately 1.02 g/mL.[3] Its polarity stems from the hydroxyl (-OH) and carbamate (N-H and C=O) groups, making it slightly soluble in chloroform and more soluble in polar solvents like methanol.[4] For storage, it is recommended to keep it in a tightly sealed container at 2-8°C to prevent degradation.[1][3]
Q2: What are the most likely impurities in my crude this compound?
Impurities typically originate from the synthesis, which involves reacting 4-amino-1-butanol with di-tert-butyl dicarbonate ((Boc)₂O).[1] Common impurities include:
-
Unreacted 4-amino-1-butanol: This starting material is highly polar and can streak badly on silica gel.
-
Excess (Boc)₂O: This reagent is non-polar and will elute quickly.
-
tert-Butanol: A volatile byproduct of the Boc-protection reaction, usually removed easily under vacuum.[5]
-
Di-Boc protected byproducts: While less common, it's possible for over-protection to occur, leading to a much less polar impurity.[5]
Q3: Why is this compound difficult to purify on standard silica gel?
The primary difficulty arises from the interaction between the compound and the stationary phase. Standard silica gel has a high density of surface silanol groups (Si-OH), which are acidic.[6] The lone pair of electrons on the nitrogen and oxygen atoms in your compound can form strong hydrogen bonds with these acidic sites. This interaction leads to:
-
Poor Mobility (Low Rf): The compound "sticks" to the silica, requiring highly polar mobile phases to elute.[7]
-
Peak Tailing: The distribution of active sites on the silica is not uniform. Strong, non-linear adsorption leads to a gradual "bleeding" of the compound from the column, resulting in broad, asymmetric peaks.[6]
-
Potential Degradation: The acidic nature of silica can be harsh enough to cause partial cleavage of the acid-labile Boc protecting group, especially with prolonged exposure during a slow-running column.[7][8][9]
Q4: What is a good starting point for TLC solvent system development?
Due to the compound's polarity, you will need a relatively strong mobile phase. A good starting point is a binary system of a moderately polar solvent and a very polar solvent.
-
Initial System: Start with 5-10% Methanol (MeOH) in Dichloromethane (DCM).
-
Adjusting Polarity: If the Rf is too low, incrementally increase the percentage of methanol.
-
Addressing Tailing: If you observe streaking or tailing on the TLC plate, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[6] This will neutralize the acidic silanol sites.
Q5: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase (RP) flash chromatography is a viable alternative, especially if normal-phase fails. In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and you would use a polar mobile phase like a water/acetonitrile or water/methanol gradient. The compound will elute earlier as the organic content of the mobile phase increases. This can be particularly useful for separating it from less polar impurities.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification.
Problem: My compound does not move from the baseline on the TLC plate (Rf ≈ 0), even in 100% ethyl acetate.
-
Causality: The mobile phase is not polar enough to disrupt the strong hydrogen bonding between your compound and the silica gel. Ethyl acetate alone is often insufficient for highly polar compounds like this.[7]
-
Solution:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A gradient of 5% to 20% methanol in dichloromethane is a much more effective starting point.
-
Add a Basic Modifier: Incorporate 1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol into your mobile phase.[6][7] This deactivates the acidic silica sites, reducing the strong adsorption and allowing the compound to migrate.
-
Problem: The product streaks badly on the TLC plate or gives a tailing peak during column chromatography.
-
Causality: This is a classic sign of strong, unfavorable interactions with the acidic silanol groups on the silica surface, as described in FAQ #3. It can also be exacerbated by overloading the column.
-
Solution:
-
Deactivate the Silica: The most effective solution is to add a basic modifier like triethylamine (TEA) to your eluent (typically 0.5-2% by volume).[6] This competes for the active sites on the silica.
-
Pre-treat the Column: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your initial mobile phase that already contains the TEA. This ensures the entire stationary phase is neutralized before the compound is introduced.[6]
-
Reduce Sample Load: If the column is overloaded, the separation efficiency will decrease dramatically. As a rule of thumb, for a challenging separation, the sample mass should be 1-2% of the silica gel mass.
-
Consider Dry Loading: If your compound has poor solubility in the mobile phase, dissolving it in a stronger solvent for loading can cause band broadening. Dry loading the sample onto a small amount of silica can resolve this.[10]
-
Problem: The product appears to decompose on the column, resulting in a very low yield.
-
Causality: The Boc group is known to be labile to acid.[9] Prolonged contact with the acidic surface of standard silica gel can cause partial deprotection, leading to the formation of 4-amino-1-butanol, which will not elute under normal conditions.
-
Solution:
-
Check for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new, lower Rf spot appears or the original spot streaks, it indicates instability.[7]
-
Use a Deactivated Stationary Phase: As mentioned above, flushing the column with a TEA-containing eluent will neutralize the silica and minimize acid-catalyzed decomposition.[6]
-
Switch Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral or basic alumina.[6] However, be aware that alumina has different selectivity, and you will need to re-develop your TLC conditions.
-
Work Quickly: Do not let the column run unnecessarily long or sit packed overnight with the sample loaded.
-
Problem: A key impurity co-elutes with my product.
-
Causality: The chosen solvent system does not provide sufficient selectivity (separation factor) between your product and the impurity.
-
Solution:
-
Fine-Tune the Mobile Phase: Small changes can have a big impact. Try switching from methanol to ethanol or isopropanol. You can also try adding a third solvent to the mobile phase (e.g., a small amount of ethyl acetate in a DCM/MeOH system) to alter the selectivity.
-
Use a Shallow Gradient: Instead of a steep increase in polarity, use a very shallow gradient around the elution point of your compound. This increases the effective column length and can improve the resolution of closely running spots.
-
Change the Stationary Phase: Switching from silica gel to a different stationary phase (like diol-bonded silica or alumina) or moving to a reversed-phase system will drastically change the elution order and may easily resolve the co-elution problem.[6]
-
Section 3: Detailed Experimental Protocols
Protocol 1: TLC Method Development for this compound
This protocol outlines the steps to find an optimal solvent system for column chromatography. An ideal system will give the target compound an Rf value of approximately 0.2-0.35.[6]
-
Preparation:
-
Prepare stock solutions of your crude material (~5 mg/mL) in methanol.
-
Prepare your mobile phases. Start with System A and modify as needed (see Table 1).
-
Pour ~0.5 cm of the chosen mobile phase into a TLC chamber, line it with filter paper, and let it saturate for 15-20 minutes.
-
-
Spotting:
-
Using a capillary tube, carefully spot the crude solution on the baseline of a silica gel 60 F254 TLC plate. Keep the spot as small as possible.[11]
-
-
Development:
-
Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate with a heat gun.
-
Visualize the spots. Since the Boc-protected amine may not stain well, use a combination of methods:
-
UV Light (254 nm): If impurities are UV-active.
-
Potassium Permanganate (KMnO₄) dip: The primary alcohol will react to give a yellow/brown spot on a purple background. This is a very effective stain for this compound.
-
Ninhydrin stain: This will detect any free amine from unreacted starting material or on-column decomposition (appears as a purple/blue spot upon heating).[12]
-
-
-
Analysis:
-
Calculate the Rf value for your product.
-
Observe the separation from impurities. If the Rf is too low or tailing is observed, modify the solvent system according to the troubleshooting guide and repeat.
-
Protocol 2: Flash Column Chromatography Purification
This protocol assumes a solvent system of DCM/MeOH with 1% TEA has been identified as optimal via TLC.
-
Column Packing (Slurry Method):
-
Select an appropriately sized column for your sample mass (e.g., a 40g silica column for 400-800 mg of crude material).
-
In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 2% MeOH in DCM + 1% TEA).
-
Pour the slurry into the column and use gentle pressure or tapping to pack a uniform bed.
-
-
Equilibration & Deactivation:
-
Once packed, do not let the column run dry. Pass 2-3 column volumes of the initial mobile phase through the packed column. This step is critical for deactivating the silica surface.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add your mobile phase and begin eluting the column using your pre-determined isocratic or gradient solvent system.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the method developed in Protocol 1.
-
Combine the fractions that contain the pure product.
-
-
Work-up:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
-
Place the resulting oil or solid under high vacuum to remove residual solvents.
-
Confirm the purity and structure of the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
-
Section 4: Data Summary & Visualization
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| System ID | Mobile Phase Composition (v/v/v) | Target Compound | Expected Rf / Comments |
| A | 90:10:1 Dichloromethane / Methanol / Triethylamine | This compound | ~0.3. Good starting point for column chromatography. Minimal tailing. |
| B | 95:5:1 Ethyl Acetate / Methanol / Triethylamine | This compound | Alternative system if DCM is not desired. May require higher methanol content. |
| C | 98:2 Dichloromethane / Methanol | (Boc)₂O | >0.8. Elutes quickly. |
| D | 80:20:2 Dichloromethane / Methanol / Ammonium Hydroxide | 4-amino-1-butanol | ~0.1. Baseline impurity. Streaking is common without a base. |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak shape during chromatography.
Section 5: References
-
Vertex AI Search. (2024). Exploring this compound: Properties and Applications. 1
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--
-
Loba Chemie. (2022). 4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound, ≥98.0% (GC). --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. --INVALID-LINK--
-
Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. --INVALID-LINK--
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(T-BOC-AMINO)-1-BUTANOL. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. --INVALID-LINK--
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. --INVALID-LINK--
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. --INVALID-LINK--
-
Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. --INVALID-LINK--
-
Der Pharma Chemica. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. --INVALID-LINK--
-
ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. --INVALID-LINK--
-
BOC Sciences. (n.d.). Amino Acid Analytical Capabilities. --INVALID-LINK--
-
PubMed. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound ≥98.0% (GC). --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 4-Amino-1-pentanol-d4. --INVALID-LINK--
-
University of Calcutta. (n.d.). Chromatographic Separation of Organic Mixtures. --INVALID-LINK--
-
Semantic Scholar. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. --INVALID-LINK--
References
- 1. innospk.com [innospk.com]
- 2. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Boc-氨基)-1-丁醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. bnmv.ac.in [bnmv.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
thermal deprotection of N-Boc groups in continuous flow
An essential transformation in modern synthetic chemistry, particularly in pharmaceutical and materials science, is the removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which present challenges regarding functional group compatibility, selectivity, and waste generation.[1][2]
Thermal deprotection of N-Boc groups in a continuous flow setup has emerged as a powerful, catalyst-free alternative that addresses many of these limitations.[3] By leveraging the precise control over temperature and reaction time inherent to flow chemistry, this method offers a greener and often more efficient route to deprotected amines.[4][5] The reaction proceeds through a clean fragmentation mechanism, yielding the desired amine, carbon dioxide, and isobutylene as the only by-products.[5]
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting this valuable reaction. It is structured to provide not just protocols, but the underlying scientific principles to empower users to optimize the process for their specific needs.
Core Principles & Reaction Mechanism
The thermal cleavage of an N-Boc group is believed to proceed through an initial, slow, and concerted proton transfer, leading to the release of isobutylene and the formation of an unstable carbamic acid intermediate. This intermediate then undergoes rapid decarboxylation to yield the final deprotected amine.[6][7][8][9]
Key to the success of this reaction in a continuous flow setup is the precise control over three primary parameters:
-
Temperature: This is the driving force for the reaction. Higher temperatures increase the reaction rate but can also lead to by-product formation or degradation if not optimized.[5] The reactivity of the N-Boc group is highly dependent on the electronic nature of the nitrogen atom, following a general trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine .[1][4] This differential reactivity allows for selective deprotection by carefully tuning the temperature.[1][3]
-
Residence Time (τ): This is the average time a molecule spends inside the heated reactor coil.[10][11] It is a critical parameter for achieving full conversion and is calculated by dividing the reactor volume by the total flow rate of the reagent solution.[12][13] Longer residence times (achieved by decreasing the flow rate or increasing the reactor volume) allow the reaction to proceed further towards completion.[13][14]
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Polar solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or even methanol (MeOH), have been shown to facilitate the deprotection, often allowing for lower temperatures and shorter residence times compared to less polar solvents like THF or toluene.[1][15][16]
Experimental Setup & General Protocol
A standard continuous flow system for thermal deprotection is straightforward to assemble.[14] The core components are a pump to deliver the substrate solution, a reactor coil placed in a stable heating unit (e.g., a GC oven or a dedicated reactor heater), and a back pressure regulator (BPR) to maintain system pressure.[17]
General Operating Protocol
-
Preparation: Dissolve the N-Boc protected substrate in the chosen solvent (e.g., methanol) to the desired concentration (typically 0.05-0.2 M). Ensure the solution is fully dissolved and filtered to prevent pump blockages.
-
System Assembly: Connect the pump, reactor coil, and BPR using appropriate fittings. Ensure all connections are secure to handle the operating pressure.
-
Pressurization & Heating: Set the BPR to the desired pressure (e.g., 10-15 bar). This is crucial to keep solvents above their atmospheric boiling point and to manage the gaseous by-products (CO₂ and isobutylene), ensuring a stable, single-phase flow.[18][19] Begin heating the reactor to the target temperature.
-
Solvent Prime: Pump pure solvent through the system until the temperature and pressure are stable. This purges the system of air and pre-heats the coil.
-
Reaction Initiation: Switch the pump inlet from the pure solvent to the substrate solution and begin flowing at the calculated rate to achieve the desired residence time.
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product. The initial output should be discarded as waste.
-
Shutdown: After collecting the desired amount of product, switch the pump back to pure solvent to flush the entire system clean before cooling and depressurizing.
Troubleshooting Guide
This section addresses common issues encountered during thermal N-Boc deprotection in flow.
Q1: My reaction is not going to completion. How can I increase conversion?
-
Potential Cause & Solution:
-
Insufficient Thermal Energy: The set temperature may be too low for your specific substrate. The reactivity of N-Boc groups varies significantly. For example, deprotecting an N-Boc alkyl amine requires much higher temperatures (e.g., 240 °C) than an N-Boc imidazole (e.g., 120 °C).[1] Action: Increase the reactor temperature in 10-20 °C increments.
-
Insufficient Residence Time: The substrate may not be spending enough time in the heated zone. Action: Decrease the pump flow rate to increase the residence time. For example, doubling the residence time from 10 minutes to 20 minutes can dramatically increase conversion.[1] Alternatively, if available, use a larger volume reactor coil.
-
Sub-optimal Solvent: Your solvent may not be effectively promoting the reaction. Studies show that solvents like methanol (MeOH) and trifluoroethanol (TFE) give superior results.[1][16] Action: If your substrate is soluble, consider switching to MeOH or TFE.
-
Q2: I am observing significant by-product formation and/or decomposition of my product. What should I do?
-
Potential Cause & Solution:
-
Excessive Temperature: While high heat drives the reaction, excessive temperatures can cause thermal degradation of your starting material or product, or lead to side reactions like urea formation.[4][5] Action: Reduce the reaction temperature. You may need to compensate by increasing the residence time to maintain full conversion. Finding the optimal temperature "sweet spot" is key.
-
Lack of Selectivity: For molecules with multiple N-Boc groups of differing reactivity (e.g., one on an aryl amine and one on an alkyl amine), a high temperature will remove both non-selectively. Action: To achieve selectivity, leverage the inherent reactivity differences. Lowering the temperature (e.g., to 150-170 °C) can selectively cleave the more labile aryl N-Boc group while leaving the alkyl N-Boc group intact.[1][3]
-
Q3: My system pressure is fluctuating wildly, or the tubing is clogging.
-
Potential Cause & Solution:
-
Off-Gassing: The reaction generates isobutylene and CO₂ gas. Without sufficient back pressure, these gases will phase-separate from the solvent, causing large pressure fluctuations and erratic flow. This is the most common cause of instability. Action: A back pressure regulator (BPR) is essential .[17][18] Ensure it is installed correctly and set to a pressure high enough to keep the gases dissolved and the solvent in a single liquid phase (typically >10 bar / 145 psi).
-
Product Precipitation: The deprotected amine product or its salt form (if any impurities are present) may be insoluble in the reaction solvent, causing it to precipitate and clog the narrow-diameter tubing. Action: Try reducing the initial concentration of your starting material. If clogging persists, you may need to switch to a solvent in which the product is more soluble.
-
Substrate Insolubility: The starting material itself may not be fully soluble, leading to particles blocking the system. Action: Ensure your substrate is completely dissolved before starting the pump. Gentle heating or sonication of the reagent solution can help. Always filter your solution before use.
-
Frequently Asked Questions (FAQs)
-
What are the main advantages of thermal flow deprotection over standard acidic methods? The primary benefits are the avoidance of corrosive and wasteful acid reagents, which simplifies workup (often just solvent evaporation), improves functional group tolerance, and allows for the telescoping of reaction sequences without intermediate purification or neutralization steps.[1][4]
-
How do I accurately calculate the residence time? Residence time (τ) is the reactor's internal volume (V) divided by the total volumetric flow rate (Q). For a 10 mL reactor with a flow rate of 0.5 mL/min, the residence time is τ = 10 mL / 0.5 mL/min = 20 minutes.[10][13]
-
Why is a Back Pressure Regulator (BPR) so important for this reaction? A BPR is critical for two reasons: 1) It allows you to heat solvents above their normal boiling points without boiling them, enabling access to the high temperatures needed for the reaction. 2) It maintains high pressure in the system, which keeps the gaseous by-products (CO₂ and isobutylene) dissolved in the solvent stream, ensuring a stable, single-phase flow and preventing dangerous pressure spikes.[17][19][20]
-
Can this method be used to selectively deprotect one Boc group in the presence of another? Yes. This is a key advantage of the thermal flow method. Selectivity is achieved by exploiting the different thermal labilities of N-Boc groups. For instance, an aryl N-Boc group can be selectively removed at a lower temperature in the presence of a more robust alkyl N-Boc group.[1][3][21]
-
What happens to the isobutylene and CO₂ by-products? Under pressure within the flow system, they remain dissolved in the solvent. Upon exiting the BPR and returning to atmospheric pressure, they harmlessly bubble out of the solution in the collection flask and can be vented into a fume hood.
Reference Data & Protocols
Table 1: Optimized Conditions for High Conversion (>94%) of Various N-Boc Amines
| Substrate Class | Example Compound | Optimal Solvent | Temperature (°C) | Residence Time (min) | Reference |
| N-Boc Heteroaryl | N-Boc Imidazole | TFE | 120 | 25 | [1] |
| N-Boc Aryl | N-Boc Aniline | TFE | 240 | 35 | [1] |
| N-Boc Alkyl | N-Boc Phenethylamine | TFE | 240 | 90 | [1] |
Data synthesized from Collins, S. G., et al. (2024). Organic Process Research & Development.[1] As shown, reaction conditions must be tailored to the substrate's reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Deprotection of NâBoc Groups under Continuous-Flow High-Temperature Conditions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. freactor.com [freactor.com]
- 11. Residence_Time_Distribution [chemeurope.com]
- 12. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 13. amt.uk [amt.uk]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 18. vapourtec.com [vapourtec.com]
- 19. equilibar.com [equilibar.com]
- 20. mb-belgas.com [mb-belgas.com]
- 21. Item - Selective Thermal Deprotection of NâBoc Protected Amines in Continuous Flow - figshare - Figshare [figshare.com]
selective deprotection of Boc in the presence of other protecting groups
Welcome to the Technical Support Center for selective tert-butyloxycarbonyl (Boc) group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with one of the most fundamental transformations in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of selective Boc cleavage, ensuring the integrity of other sensitive protecting groups and functionalities within your molecules.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the selective deprotection of a Boc-protected amine. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chemical principles.
Issue 1: Incomplete or Sluggish Boc Deprotection
Symptoms:
-
HPLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining Boc-protected starting material.
-
TLC analysis indicates a persistent spot corresponding to the starting material, even after extended reaction times.
-
In solid-phase peptide synthesis (SPPS), a positive Kaiser test (indicating a free primary amine) is weak or negative after the deprotection step.[1]
Root Cause Analysis and Solutions:
A common cause of incomplete deprotection is that the acidic conditions are not sufficient to efficiently drive the reaction to completion.[1] This can be due to several factors:
-
Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) is a standard reagent, its effectiveness can be hampered. Some substrates, particularly those with sterically hindered Boc groups, may require stronger acidic conditions or longer reaction times.[1]
-
Solution 1: Increase TFA Concentration. Gradually increase the concentration of TFA in dichloromethane (DCM). A common starting point is 20-25% TFA in DCM, which can be increased to 50% for more stubborn substrates.[2]
-
Solution 2: Switch to a Stronger Acid System. A solution of 4M HCl in 1,4-dioxane is a powerful alternative to TFA and is often effective for complete deprotection.[3][4]
-
-
Inadequate Reaction Time: Deprotection kinetics can vary significantly based on the substrate.
-
Poor Reagent Quality: The presence of water in the TFA or solvent can decrease the effective acidity of the reaction mixture.[1]
-
Solution: Use Anhydrous Reagents and Solvents. Ensure that the DCM and TFA used are anhydrous. Store reagents properly to prevent moisture absorption.
-
-
Steric Hindrance: Bulky neighboring groups can restrict access of the acid to the Boc-carbamate.[1]
-
Solution: Employ Harsher Conditions (with caution). If milder methods fail, a higher concentration of acid or a slightly elevated temperature may be necessary. However, this increases the risk of side reactions and cleavage of other protecting groups, so careful monitoring is essential.
-
Issue 2: Unwanted Cleavage of Other Protecting Groups
Symptoms:
-
Mass spectrometry analysis reveals the loss of other acid-sensitive protecting groups, such as tert-butyl (tBu) ethers/esters or trityl (Trt) groups.
-
Isolation of multiple products, indicating a lack of selectivity.
Root Cause Analysis and Solutions:
The principle of orthogonality is central to selective deprotection.[5] If protecting groups with similar acid lability to Boc are present, achieving selectivity can be challenging.
-
Overly Harsh Acidic Conditions: The use of high concentrations of TFA or prolonged reaction times can lead to the cleavage of other acid-labile groups.
-
Solution 1: Utilize Milder, More Selective Reagents. 4M HCl in dioxane has been shown to offer superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[4][6][7] This is a key strategy when aiming to preserve these groups.
-
Solution 2: Fine-tune Reaction Conditions. Use the lowest effective concentration of acid and the shortest possible reaction time. Performing the reaction at 0°C can also enhance selectivity.
-
Solution 3: Consider Alternative Mild Deprotection Methods. For highly sensitive substrates, methods using oxalyl chloride in methanol have been reported as mild and selective for N-Boc removal.[8][9][10]
-
Issue 3: Formation of Side Products via Alkylation
Symptoms:
-
LC-MS analysis shows unexpected peaks with a mass increase of +56 Da, corresponding to tert-butylation of the product.
-
This is particularly common in peptides containing nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[11][12]
Root Cause Analysis and Solutions:
The acid-catalyzed deprotection of the Boc group generates a highly reactive tert-butyl cation.[12] This electrophile can be "scavenged" by nucleophilic residues in your molecule, leading to unwanted side products.[11]
-
Reactive Intermediates: The tert-butyl cation is the primary culprit for these side reactions.[12]
-
Solution: Employ Scavengers. The addition of scavengers to the reaction mixture is a standard and highly effective method to trap the tert-butyl cation.[11] The choice of scavenger depends on the nature of the sensitive residues in your molecule.
-
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General purpose, effective for Trp | 2.5% - 5% (v/v) | A very common and effective scavenger.[13] |
| Water | General purpose | 2.5% - 5% (v/v) | Traps the tert-butyl cation to form tert-butanol.[14] |
| Thioanisole | Met, Cys | 2% - 5% (v/v) | Helps prevent oxidation of Met and alkylation of Cys.[15] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Particularly effective for preventing disulfide bond formation and Trp modification.[16] |
| Phenol | Tyr | 5% (w/v) | Competes with the tyrosine ring for the tert-butyl cation. |
A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[13][16]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds via a well-established E1 elimination mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[3]
-
Carbocation Formation: The protonated carbamate is unstable and cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][17]
-
Decarboxylation: The carbamic acid rapidly decomposes to the free amine and carbon dioxide gas.[3][17]
-
Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[3]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Q2: How do I choose between TFA/DCM and HCl/Dioxane for Boc deprotection?
A2: The choice depends on the other functional groups present in your molecule.
-
TFA in DCM: This is a very common and generally effective method for robust substrates.[2] It is often used in solid-phase peptide synthesis. However, TFA is a strong acid and can cleave other acid-sensitive groups like tert-butyl esters.
-
4M HCl in Dioxane: This system is often more selective. It is particularly useful for removing an N-Boc group while leaving a tert-butyl ester intact.[4][6][7] This selectivity is crucial for many synthetic strategies.
Q3: What does "orthogonal protection" mean in the context of Boc deprotection?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[5] Since the Boc group is removed under acidic conditions, it is considered orthogonal to protecting groups that are cleaved under different conditions.[18][19]
Caption: Orthogonality of Boc with Fmoc and Cbz protecting groups.
Common Orthogonal Partners to Boc:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine).[18][20]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂, Pd/C).[19][21]
-
Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[19]
Q4: Can I remove a Boc group thermally?
A4: Yes, thermal deprotection of N-Boc groups is possible, typically requiring high temperatures (e.g., refluxing in a suitable solvent).[22][23] More recently, continuous flow methods have been developed that allow for thermal deprotection without an acid catalyst.[24] This can be an advantageous strategy for molecules that are highly sensitive to acid but can withstand heat. Selective thermal deprotection based on the electronic environment of the Boc group (e.g., aryl N-Boc vs. alkyl N-Boc) has also been demonstrated.[24]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is suitable for general-purpose Boc deprotection on robust substrates.
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling (Optional): Cool the solution to 0°C in an ice bath. This is recommended to control any potential exotherm and can improve selectivity.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For substrates with sensitive groups, start with 20% TFA.
-
Reaction: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 30 minutes to 2 hours.[2]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Protocol 2: Selective Boc Deprotection with 4M HCl in Dioxane
This protocol is recommended for the selective removal of a Boc group in the presence of other acid-sensitive groups like tert-butyl esters.[4][6]
-
Dissolution: Dissolve the Boc-protected compound (1 equivalent) in a minimal amount of a co-solvent like anhydrous DCM or methanol if it is not soluble in dioxane alone.
-
Reagent Addition: To the stirred solution at 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[4][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.[25]
-
Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. total-synthesis.com [total-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring tert-butyloxycarbonyl (Boc) deprotection reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the TLC analysis of Boc deprotection reactions.
Q1: What is the fundamental principle behind monitoring a Boc deprotection by TLC?
Monitoring a Boc deprotection by TLC relies on the significant polarity change between the starting material (Boc-protected amine) and the product (free amine or its salt). The Boc-protected starting material is relatively non-polar, while the resulting free amine is significantly more polar. On a normal-phase TLC plate (e.g., silica gel), the more polar compound interacts more strongly with the stationary phase and thus travels a shorter distance. Consequently, you will observe the starting material spot with a higher Retention Factor (Rf) value disappearing as a new, lower Rf product spot appears.[1][2][3]
Q2: How does the Boc deprotection reaction work?
The Boc group is an acid-labile protecting group. The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates (loses CO₂) to yield the free amine.[5][7][8] Under the acidic conditions, the final product is typically the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[7]
Q3: What is a good starting solvent system (mobile phase) for this analysis?
A common starting point for many organic compounds is a 1:1 mixture of hexane and ethyl acetate.[1] However, given the polarity of the product amine, you will likely need a more polar system. A good starting system for this reaction is often 10-50% ethyl acetate in hexanes for the starting material, but you will need to increase the polarity to move the product spot off the baseline.[9] Systems like 5-10% methanol in dichloromethane are effective for separating more polar compounds.[1][10] For very polar amine salts that remain at the baseline, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine to the mobile phase can help achieve better separation.[1][11]
Q4: Which TLC stains are best for visualizing the starting material and product?
Since the product is a primary or secondary amine, ninhydrin is an excellent choice for visualization. It reacts with free amines to produce a characteristic pink to purple colored spot (Ruhemann's purple), often developing upon gentle heating.[12][13][14] Boc-protected amines may also be visualized with ninhydrin after heating, as the heat can cause the Boc group to fall off.[13][15]
Potassium permanganate (KMnO₄) is a great general-purpose stain. It reacts with any oxidizable functional group, which includes the amine product. The starting material may or may not be visualized depending on the rest of its structure. This stain typically produces yellow-brown spots on a purple background.[14]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring Boc Deprotection by TLC
-
Prepare the TLC Plate: With a pencil, gently draw a light baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (R).[16]
-
Spot the Plate:
-
Dissolve a small amount of your Boc-protected starting material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, apply a small spot to the "SM" lane.
-
Take an aliquot from your reaction mixture at a specific time point (e.g., t = 0, 30 min, 1 hr). Dilute it if necessary. Spot this onto the "R" lane.
-
On the "C" (co-spot) lane, apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it. This helps to unambiguously identify the starting material spot in the reaction lane.[17]
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline.[11] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate. This can be aided by a gentle stream of air or a heat gun.[14]
-
First, check the plate under a UV lamp if your compounds contain a UV-active chromophore.[12][18] Circle any visible spots with a pencil.
-
Proceed with chemical staining as described in Protocol 2 or 3.
-
-
Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material (higher Rf) in the "R" lane should diminish, while a new spot corresponding to the more polar product (lower Rf) should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
Protocol 2: Visualization with Ninhydrin Stain
Ninhydrin is highly specific for primary and secondary amines.
-
Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[12]
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Quickly dip the plate into the ninhydrin solution using forceps.
-
Allow the excess stain to drip off and wipe the back of the plate with a paper towel.[18]
-
Gently warm the plate with a heat gun. Primary amines will typically appear as pink or purple spots.[13][19]
-
Protocol 3: Visualization with Potassium Permanganate (KMnO₄) Stain
This is a general oxidative stain useful for a wide range of functional groups.
-
Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water containing 1.25 mL of 10% NaOH.
-
Procedure:
Visual Workflow and Reaction Chemistry
The following diagrams illustrate the key chemical transformation and the analytical workflow.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Workflow for monitoring reaction progress by TLC.
Troubleshooting Guide
Even a seemingly simple technique like TLC can present challenges. This guide addresses specific issues you might encounter.[11][20]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Spot is Stuck on the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the highly polar amine salt.[3][11] | • Increase Solvent Polarity: Increase the proportion of the polar solvent (e.g., from 5% MeOH in DCM to 10% or 15%).[10] • Add a Modifier: Add a small amount (0.5-2%) of triethylamine or a few drops of ammonium hydroxide to the mobile phase to neutralize the amine salt, making it less polar and more mobile.[11][17] • Try a Different Solvent System: For very polar compounds, systems like ethyl acetate/butanol/acetic acid/water may be effective.[1][9] |
| Starting Material and Product Spots are Overlapping | The chosen solvent system does not provide adequate resolution. The polarity difference between your eluent and compounds is not optimal. | • Fine-Tune Polarity: Systematically vary the solvent ratio. Small changes can have a large effect on Rf values.[1] • Try a Different Solvent Combination: Switch to a different solvent pair with different selectivities (e.g., switch from EtOAc/Hexane to DCM/MeOH).[16] |
| Spots are Streaking or Tailing | • Sample Overload: The sample spotted on the plate is too concentrated.[1][20][21] • Strongly Acidic/Basic Compound: The free amine product can interact strongly and irreversibly with the acidic silica gel.[11][21] • Incomplete Drying: Residual solvent from spotting can interfere with the development. | • Dilute the Sample: Dilute your reaction aliquot before spotting. You can also try spotting a smaller amount.[11] • Use a Modifier: As mentioned above, adding a basic modifier (triethylamine or ammonia) to the eluent can prevent streaking of basic compounds.[11][21] • Ensure Spot is Dry: Make sure the spot is completely dry before placing the plate in the developing chamber. |
| No Spots are Visible After Staining | • Sample is Too Dilute: The concentration of the compound is below the detection limit of the stain.[11][22] • Compound is Not Reactive to the Stain: The chosen stain does not react with your compounds. (Unlikely for amines with ninhydrin or KMnO₄). • Compound Evaporated: The compound is volatile and may have evaporated from the plate, especially during heating.[11] | • Concentrate the Sample: Spot multiple times in the same location, allowing the solvent to dry between each application.[11][22] • Try a Different Stain: Use a more universal stain like phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM).[18] • Minimize Heating: Use the minimum amount of heat necessary to develop the stain. |
| Uneven Solvent Front | • Chamber Not Saturated: The atmosphere inside the chamber is not saturated with solvent vapors. • Plate Touching the Chamber Walls: The TLC plate is leaning against the side of the developing chamber.[22] | • Saturate the Chamber: Place a piece of filter paper inside the chamber, wet it with the mobile phase, and let the chamber sit for 5-10 minutes before developing the plate.[23] • Proper Plate Placement: Ensure the plate stands freely in the chamber without touching the sides. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Chromatography [chem.rochester.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. silicycle.com [silicycle.com]
- 12. Magic Formulas [chem.rochester.edu]
- 13. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 14. TLC stains [reachdevices.com]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 17. VanVeller Lab Resources [group.chem.iastate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. microbiozindia.com [microbiozindia.com]
- 21. chembam.com [chembam.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. m.youtube.com [m.youtube.com]
Navigating the Nuances of N-Boc Deprotection: A Technical Guide to Solvent Selection
Welcome to our technical support center, a resource designed for chemists, researchers, and drug development professionals. The removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in modern organic synthesis. While seemingly straightforward, the efficiency, selectivity, and cleanliness of this reaction are profoundly influenced by a critical, yet often overlooked, parameter: the choice of solvent.
This guide moves beyond standard protocols to explore the causality behind solvent selection. We will dissect common issues, answer frequently asked questions, and provide robust, field-tested protocols to empower you to optimize this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is Dichloromethane (DCM) the conventional solvent for TFA-mediated Boc deprotection?
Dichloromethane's prevalence is due to a combination of historical precedent and practical properties. It is an excellent solvent for a wide range of Boc-protected substrates, ensuring the reaction mixture remains homogeneous.[1] Its relatively low boiling point (39.6 °C) facilitates easy removal in vacuo post-reaction.[2] From a mechanistic standpoint, as a polar aprotic solvent, it effectively solvates the reacting species without directly participating in the reaction, allowing the acid (typically Trifluoroacetic Acid, TFA) to perform the cleavage efficiently.[2][3]
However, increasing environmental and safety concerns are driving a shift away from chlorinated solvents like DCM.[4][5]
Q2: How does solvent polarity impact the efficiency of acid-catalyzed deprotection?
The acid-catalyzed deprotection proceeds via a mechanism that generates charged intermediates, including a protonated carbamate and the stabilized tert-butyl cation.[6][7]
-
Polar Aprotic Solvents (e.g., DCM, Dioxane, Ethyl Acetate): These are the most common choices for acid-mediated deprotection. They possess a dipole moment sufficient to dissolve the substrate and stabilize the charged intermediates, facilitating the reaction.
-
Nonpolar Solvents (e.g., Toluene): In a nonpolar medium, the charged intermediates are less stabilized, which can slow down the reaction rate. However, systems like HCl in toluene/propan-2-ol have been studied and can be effective.[8]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can hydrogen bond.[9][10] While effective acids like HCl are often supplied in protic solvents like methanol, these solvents can sometimes act as nucleophiles, potentially competing in side reactions. However, for thermal deprotection, polar protic solvents have been shown to be superior.[11]
Q3: Can I use "greener" solvents instead of DCM or dioxane? What are the trade-offs?
Absolutely. The development of sustainable chemistry practices is a major focus.[12][13] Greener alternatives to DCM and 1,4-dioxane are increasingly being adopted.[4][14]
-
Ethyl Acetate (EtOAc): A common and effective substitute. It is less toxic than DCM and readily available. Deprotections with HCl in EtOAc are well-established.[15][16] The primary trade-off can be a slightly slower reaction rate or different substrate solubility compared to DCM.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is a promising replacement for both DCM and other ethers like THF and dioxane.[4]
-
Water: For thermal deprotection, water is an excellent and supremely green solvent. Heating a suspension of the Boc-protected amine in water can lead to clean and rapid deprotection, often complete in minutes.[6][15][17] This method avoids strong acids entirely.
The main considerations when switching to greener solvents are ensuring adequate substrate solubility and potentially adjusting reaction time or temperature to achieve comparable efficiency.
Q4: How does the solvent choice affect thermal (acid-free) Boc deprotection?
Thermal deprotection relies on heat to induce the cleavage of the Boc group without a catalyst. Studies have shown that solvent choice is critical for this method's success.
The efficiency and rate of thermal deprotection are significantly greater in polar protic solvents like 2,2,2-trifluoroethanol (TFE) and methanol (MeOH) compared to polar aprotic (THF) or nonpolar (toluene) solvents.[11][18] This is likely due to the ability of protic solvents to stabilize the transition state and intermediates through hydrogen bonding. Continuous flow chemistry, which allows for temperatures above the solvent's boiling point, has proven particularly effective for this method.[11]
Troubleshooting Guide: Solving Common Deprotection Issues
Issue 1: My Boc deprotection is slow or incomplete.
This is a frequent challenge that can often be traced back to the reaction medium.
| Possible Cause | Recommended Action & Rationale |
| Poor Substrate Solubility | The substrate must be fully dissolved for the acid to access the Boc group. Solution: If starting material is not fully dissolved, switch to a solvent with better solvating power for your specific substrate. For highly polar compounds, adding a co-solvent like methanol might be necessary.[1] |
| Insufficient Resin Swelling (Solid-Phase Synthesis) | In SPPS, the solvent must swell the polymer resin to allow reagent access. Solution: 100% TFA can cause poor resin swelling. Using a mixture like 55% TFA in DCM often leads to better swelling and higher purity products.[19] |
| Low Effective Acidity | The chosen solvent may not be optimal for the acid's strength, or the acid itself may be compromised (e.g., wet TFA). Solution: Ensure anhydrous conditions. Consider switching to a stronger acid system (e.g., from 25% TFA/DCM to 50% TFA/DCM) or a different solvent system entirely (e.g., 4M HCl in Dioxane or EtOAc).[1] |
| Steric Hindrance | Bulky substrates can slow the reaction kinetically. Solution: If solubility is good, the issue is likely kinetic. Increase the reaction time or consider gentle heating. Alternatively, a less sterically demanding deprotection method, such as thermal cleavage, may be more effective.[1] |
Issue 2: I'm observing side products related to the tert-butyl cation.
The primary side reaction during acidic deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[5] The solvent choice can indirectly influence this.
| Possible Cause | Recommended Action & Rationale |
| Reactive Nucleophiles on Substrate | Electron-rich aromatic rings (e.g., Tryptophan) or sulfur-containing residues (e.g., Methionine) are susceptible to alkylation. |
| Solution 1 (Scavengers): The most direct solution is to add a scavenger (e.g., triisopropylsilane (TIS), water, anisole) to the reaction mixture. These agents are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation. The choice of scavenger is independent of the solvent, but the scavenger must be soluble in the chosen medium. | |
| Solution 2 (Solvent/Method Change): A highly polar solvent can help stabilize the cation, but scavengers are more reliable. Alternatively, switching to a non-acidic method like thermal deprotection in water or TFE completely avoids the generation of the tert-butyl cation, eliminating this side reaction.[11][15] |
Visualizing the Process
Mechanism & Solvent Interaction
The solvent plays a crucial role in stabilizing the charged intermediates formed during acid-catalyzed deprotection, thereby facilitating the reaction.
Caption: Acid-catalyzed Boc deprotection mechanism highlighting solvent stabilization.
Solvent Selection Workflow
Choosing the right solvent system requires a logical approach based on your substrate and synthetic goals.
Caption: Decision workflow for choosing a Boc deprotection solvent system.
Optimized Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is a robust, general-purpose method for substrates that are soluble in and stable to standard TFA/DCM conditions.[2][3]
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v). If the substrate is sensitive to t-butylation, add a scavenger (e.g., Triisopropylsilane, 2-5% v/v) to the DCM solution before adding TFA.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 0.5 - 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (2-3 times) can help remove residual TFA. The resulting amine TFA salt can often be used directly or neutralized by partitioning between an organic solvent (e.g., Ethyl Acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: "Greener" Deprotection using HCl in Ethyl Acetate
This method replaces DCM with a more environmentally benign solvent and is effective for many substrates.[15][16]
-
Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in Ethyl Acetate (EtOAc).
-
Acid Addition: Add a commercially available solution of 4M HCl in Dioxane or generate HCl in EtOAc. Stir the mixture at room temperature.
-
Reaction: Stir for 1 - 12 hours. The product hydrochloride salt may precipitate from the solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether to afford the clean amine hydrochloride salt. Alternatively, evaporate the solvent under vacuum to isolate the salt.
Protocol 3: Thermal Deprotection in Water
This acid-free method is ideal for substrates that are thermally stable and can avoid side reactions associated with strong acids.[6][17]
-
Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (5-10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Reaction: The reaction is often complete within 15-60 minutes.
-
Monitoring: Monitor the reaction by TLC (by spotting a sample, evaporating the water, and dissolving the residue in an organic solvent) or LC-MS.
-
Work-up: Cool the reaction to room temperature. If the product is soluble in an organic solvent, extract with EtOAc or DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine. If the product is water-soluble, it may require subsequent purification steps.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. nbinno.com [nbinno.com]
- 15. mcours.net [mcours.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research.ucc.ie [research.ucc.ie]
- 19. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for 4-(Boc-amino)-1-butanol in Complex Synthesis
In modern organic synthesis, particularly in the fields of pharmaceutical development and materials science, bifunctional building blocks are indispensable tools. 4-(tert-butoxycarbonyl-amino)-1-butanol (CAS 75178-87-9) has long been a staple reagent, valued for its dual functionality: a primary alcohol for nucleophilic attack or derivatization, and a stable, yet readily cleavable, Boc-protected amine.[1][2] This structure makes it an excellent linker for tethering molecules, modifying polymers for drug delivery, and serving as a versatile intermediate in multi-step syntheses.[1][3]
However, reliance on a single building block can be limiting. The specific demands of a synthetic route—such as the need for orthogonal deprotection strategies, varied linker lengths for modulating steric hindrance or solubility, or cost considerations—often necessitate a move beyond this workhorse molecule. This guide provides a comparative analysis of viable alternatives to 4-(Boc-amino)-1-butanol, grounded in their chemical properties and supported by representative experimental frameworks, to empower researchers in making informed strategic decisions.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to understand the benchmark. This compound is a white, solid compound synthesized by treating 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc anhydride).[1] Its primary strategic value lies in the Boc protecting group.
-
Stability: The Boc group is robust, withstanding a wide range of non-acidic conditions, including basic hydrolysis, hydrogenation, and many organometallic reactions.
-
Lability: It is easily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or methanolic HCl, to liberate the free amine for subsequent reactions.[1][2]
This profile allows for the selective functionalization of the hydroxyl group while the amine remains masked, a critical feature for controlled, sequential synthesis.[2]
Comparative Analysis of Key Alternatives
The choice of an alternative is primarily driven by two factors: the required protecting group strategy and the desired physical properties of the linker (e.g., length and flexibility). We will analyze alternatives based on these categories.
Category 1: Alternative N-Protecting Groups on a C4 Backbone
When the four-carbon spacer is ideal but the Boc group's acid lability conflicts with other functionalities in the molecule, switching the protecting group is the most logical step. The choice of protecting group dictates the entire synthetic strategy by defining the deprotection conditions.[4]
-
4-(Cbz-amino)-1-butanol: The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, orthogonal to the Boc group.[4][5] Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[4][5] This method is exceptionally mild and highly selective, leaving acid- and base-labile groups untouched. It is a preferred choice in solution-phase synthesis where hydrogenation is feasible.[4]
-
4-(Fmoc-amino)-1-butanol: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its key advantage is its lability to bases, typically a solution of 20% piperidine in DMF.[4] This orthogonality to the acid-labile Boc group and side-chain protecting groups (like t-butyl esters) is fundamental to complex peptide assembly.[4][5]
Category 2: Alternative Linker Lengths with Boc Protection
In applications like bioconjugation or the development of PROTACs, the length and flexibility of the linker are critical design elements that influence binding affinity, solubility, and cell permeability.
-
3-(Boc-amino)-1-propanol (C3 Linker): This shorter, more rigid analogue is employed when a more constrained spatial relationship between two conjugated moieties is desired.[6] It is a common building block in the synthesis of specialized lipids like phosphatidyl ethanolamines and in the construction of dendrimers.[7]
-
5-(Boc-amino)-1-pentanol (C5 Linker): Conversely, this longer, more flexible linker provides greater spatial separation.[8][9] This can be advantageous in overcoming steric hindrance in enzymatic assays or improving the aqueous solubility of a final compound.[8] It is widely used as a linker in peptide chemistry and for creating bioconjugates.[8][9][10]
Data Summary: Head-to-Head Comparison
The following table summarizes the key properties of this compound and its primary alternatives for at-a-glance comparison.
| Compound | Molecular Formula | MW ( g/mol ) | Deprotection Condition | Key Advantage / Orthogonality | Primary Application Area |
| This compound | C₉H₁₉NO₃ | 189.25[1] | Mild Acid (TFA, HCl)[2] | General purpose, stable to base/hydrogenation. | General Synthesis, Pharmaceuticals[1] |
| 4-(Cbz-amino)-1-butanol | C₁₂H₁₇NO₃ | 223.27 | H₂ / Pd-C[4] | Orthogonal to acid/base labile groups. | Solution-Phase Synthesis[4] |
| 4-(Fmoc-amino)-1-butanol | C₁₉H₂₁NO₃ | 311.37[11] | Base (Piperidine)[4] | Orthogonal to acid labile groups. | Solid-Phase Peptide Synthesis (SPPS)[4] |
| 3-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | 175.23 | Mild Acid (TFA, HCl) | Shorter, more rigid linker. | Lipid & Dendrimer Synthesis[7] |
| 5-(Boc-amino)-1-pentanol | C₁₀H₂₁NO₃ | 203.28[10] | Mild Acid (TFA, HCl)[12][13] | Longer, more flexible linker. | Bioconjugation, Drug Development[8][9] |
Experimental Framework: A Comparative Acylation Protocol
To objectively assess the utility of these linkers, we can compare their performance in a common synthetic operation: the acylation of the terminal hydroxyl group. This reaction forms an ester bond, tethering the linker to a molecule of interest (here, "R-COOH").
Causality Behind Experimental Choices
The following protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for amide bond formation. This choice is deliberate:
-
EDC/NHS Activation: EDC activates the carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. NHS is added to trap this intermediate, forming a more stable NHS-ester. This two-stage, one-pot process increases efficiency and minimizes side products.
-
Catalysis: 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction of the NHS-ester with the linker's primary alcohol, which can otherwise be sluggish.
Generalized Acylation Protocol
-
Carboxylic Acid Activation: Dissolve the carboxylic acid (R-COOH, 1.0 eq) and NHS (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Linker Coupling: In a separate flask, dissolve the chosen amino alcohol linker (e.g., this compound, 1.1 eq) and DMAP (0.1 eq) in the same anhydrous solvent.
-
Add the linker solution to the activated NHS-ester solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Performance Comparison
While yields are substrate-dependent, the performance of the linkers in the acylation step itself is expected to be comparable, as the reactive hydroxyl group is sterically unhindered in all cases. The primary differences arise in the subsequent deprotection step.
| Linker Used | Expected Acylation Yield | Deprotection Method | Key Considerations for Deprotection |
| This compound | Good to Excellent | 25-50% TFA in DCM | Fast and clean, but will cleave other acid-labile groups (e.g., t-butyl esters). |
| 4-(Cbz-amino)-1-butanol | Good to Excellent | H₂ (1 atm), 10% Pd/C in MeOH/EtOAc | Very mild. Catalyst can be pyrophoric. Not suitable for molecules with other reducible groups (alkenes, alkynes, some heterocycles). |
| 4-(Fmoc-amino)-1-butanol | Good to Excellent | 20% Piperidine in DMF | Very mild and fast. The dibenzofulvene byproduct must be thoroughly removed. Not suitable if other base-labile groups are present. |
| 3/5-(Boc-amino)-1-propanol/pentanol | Good to Excellent | 25-50% TFA in DCM | Same as for the C4 analogue. The properties (solubility, chromatography Rf) of the coupled product will differ due to chain length. |
Visualization of Synthetic Strategy
General Workflow Diagram
The following diagram illustrates the central role these linkers play in a typical synthetic sequence.
Caption: General synthetic workflow using an amino alcohol linker.
Decision Framework for Linker Selection
Choosing the correct alternative is a critical strategic decision. The following flowchart provides a logical path for selecting the optimal linker based on the requirements of your synthesis.
Caption: Decision framework for selecting the appropriate amino alcohol linker.
Conclusion
While this compound remains an excellent and versatile bifunctional linker, it is not a one-size-fits-all solution. A thorough understanding of the available alternatives is crucial for designing elegant and efficient synthetic routes. The choice of N-protecting group—Boc for acid-lability, Cbz for hydrogenolysis, and Fmoc for base-lability—is dictated by the need for orthogonality with other functional groups within the target molecule. Simultaneously, the selection of carbon chain length (C3, C4, or C5) allows for the fine-tuning of physical properties like flexibility and steric profile. By carefully considering these factors and using the decision framework provided, researchers can select the optimal building block to streamline their synthesis and accelerate the path to their target molecule.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-(Boc-氨基)-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(Boc-amino)-1-propanol - CD BioSciences [celluars.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-(BOC-AMINO)-1-PENTANOL | 75178-90-4 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-(Fmoc-氨基)-1-丁醇 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 5-(Boc-amino)-1-pentanol, 75178-90-4 | BroadPharm [broadpharm.com]
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
An In-Depth Guide to Boc Group Cleavage: A Comparative Analysis of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy. Its stability in a wide array of chemical environments, contrasted with its clean removal under acidic conditions, makes it nearly ubiquitous in peptide synthesis and complex molecule assembly.[1][2] However, the "simple" act of deprotection is a critical step where yield, purity, and even the integrity of the target molecule hang in the balance.
The choice of acid—most commonly Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)—is far from trivial. This decision impacts everything from reaction kinetics and selectivity to the formation of side products and the ease of final product isolation. This guide provides a detailed, evidence-based comparison of TFA and HCl for Boc group cleavage, moving beyond simple protocols to explain the causality behind experimental choices and empower researchers to select the optimal conditions for their specific synthetic challenges.
Both TFA and HCl-mediated Boc deprotection proceed through the same fundamental acid-catalyzed mechanism. Understanding this pathway is crucial for diagnosing side reactions and optimizing protocols.
The process unfolds in a series of steps:
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by the acid (TFA or HCl).[1][3][4][5]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage. This fragmentation generates two key intermediates: a highly stable tert-butyl cation and a transient carbamic acid.[1][3][4][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][3][4][5]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming the corresponding amine salt (trifluoroacetate or hydrochloride).[3][5]
The generation of the electrophilic tert-butyl cation is the single most important event dictating the course of potential side reactions.[3][6][7]
Caption: General mechanism of acid-catalyzed Boc deprotection and fate of the tert-butyl cation.
Head-to-Head Comparison: TFA vs. HCl
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) at room temperature.[1][4] | 4M solution in 1,4-Dioxane or Ethyl Acetate at room temperature.[1][4] |
| Reaction Time | Generally faster: 0.5 - 4 hours.[1] | Can be slower: 1 - 12 hours.[1] |
| Advantages | - Highly effective and fast.[1]- Volatile, allowing for easy removal in vacuo.[1][8]- Well-established in Solid-Phase Peptide Synthesis (SPPS).[1][3] | - Cost-effective and readily available.[1]- Often yields a crystalline hydrochloride salt, simplifying isolation.[4][9]- Can offer higher selectivity for Boc vs. other acid-labile groups.[10][11] |
| Disadvantages | - Corrosive, toxic, and an environmental concern (persistent).[1][8]- Can be less selective, cleaving other acid-labile groups.[1]- Forms trifluoroacetate salts, which are often oily and difficult to handle.[9] | - Less volatile, making removal more difficult than TFA.[9]- Dioxane is a hazardous solvent.- Potential for chlorinated byproducts, though less common.[1] |
| Side Reactions | Primarily tert-butylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3][6][7] The intermediate t-butyl trifluoroacetate can also act as an alkylating agent.[12] | The same tert-butylation risk exists from the tert-butyl cation intermediate.[10] |
| Common Scavengers | Triisopropylsilane (TIS), Triethylsilane (TES), Water, Thioanisole, Ethanedithiol (EDT).[6][13] | Anisole, Thioanisole.[10] |
Deeper Dive: Causality and Experimental Choices
Kinetics and Reagent Potency
TFA is a stronger acid than HCl in many organic solvents, which generally translates to faster reaction rates.[1][14] Cleavage with TFA is often complete within 1-2 hours at room temperature using a 25-50% solution in DCM.[1][4] In contrast, 4M HCl in dioxane may require several hours to overnight for complete conversion.[1][10] The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning that small changes in acid molarity can have a significant impact on reaction time.[3][15]
The Scavenger Imperative: Preventing Side Reactions
The Achilles' heel of Boc deprotection is the electrophilic tert-butyl cation.[6][7] In peptide synthesis, the nucleophilic side chains of certain amino acids are highly susceptible to alkylation by this cation:
-
Tryptophan (Trp): The indole ring is readily tert-butylated.[6]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[6]
-
Cysteine (Cys): The free thiol is a prime target for alkylation.[6]
-
Tyrosine (Tyr): The activated phenolic ring can be modified.[6]
To mitigate this, scavengers are added to the reaction mixture. These are nucleophilic agents that are more reactive or in much higher concentration than the sensitive residues, effectively trapping the tert-butyl cation before it can cause damage.[6][7] A common and highly effective scavenger cocktail for TFA cleavage is a mixture of TFA/H₂O/Triisopropylsilane (TIS).[6]
Selectivity: Preserving Other Protecting Groups
When a molecule contains multiple acid-labile protecting groups, selectivity is paramount. TFA, being a potent acid, can inadvertently cleave other groups like tert-butyl esters/ethers or trityl groups.[1][16][17]
This is where HCl can offer a distinct advantage. Studies have shown that 4M HCl in anhydrous dioxane can selectively deprotect Nα-Boc groups while leaving tert-butyl esters and ethers intact.[10][11] This makes HCl a superior choice for substrates where differential deprotection is required.
Work-up and Isolation: The Physical Form Matters
The final step—isolating the pure product—can be one of the most challenging. The counter-ion from the acid plays a significant role here.
-
TFA yields a trifluoroacetate salt, which is frequently an oil or a sticky solid that is difficult to crystallize and handle.[9] The typical work-up involves removing the volatile TFA in vacuo (often with a toluene co-distillation) and precipitating the product by adding a non-polar solvent like cold diethyl ether.[1][13]
-
HCl forms a hydrochloride salt. These salts are very often well-behaved, crystalline, free-flowing solids that can be easily isolated by simple filtration after evaporation of the solvent.[4][9] This practical advantage can save significant time and improve recovery.
Experimental Protocols & Workflow
General Experimental Workflow
A successful deprotection experiment requires careful planning, execution, and monitoring.
Caption: A generalized workflow for a Boc deprotection experiment.
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard and highly effective method, particularly for robust substrates.[1][4]
-
Materials:
-
Boc-protected amine (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, 5-10 equiv. if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (cold)
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (to a final concentration of 0.1-0.5 M) in a round-bottom flask under an inert atmosphere.
-
If using a scavenger, add it to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Upon completion, concentrate the mixture in vacuo to remove the bulk of the DCM and TFA. A co-evaporation with toluene can help remove residual TFA.
-
To isolate the amine salt, add cold diethyl ether to the residue to precipitate the product. Filter and dry the solid.
-
(Optional) To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a cost-effective alternative, often preferred for its selectivity and the crystalline nature of the product salt.[1][4]
-
Materials:
-
Boc-protected amine (1.0 equiv.)
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
-
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture vigorously at room temperature for 2-12 hours. The product hydrochloride salt often precipitates from the solution during the reaction.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[1]
-
The salt can be further purified by triturating with diethyl ether, followed by filtration to yield a clean, solid product.[1][4]
-
Conclusion and Strategic Recommendations
The choice between TFA and HCl for Boc deprotection is a strategic decision based on the specific substrate, the overall synthetic route, and practical considerations of cost and handling.
-
Choose Trifluoroacetic Acid (TFA) when:
-
Choose Hydrochloric Acid (HCl) when:
-
Selectivity is required: It is the superior choice for selectively removing Boc in the presence of other acid-labile groups like tert-butyl esters.[10][11]
-
Ease of isolation is a priority: The formation of crystalline hydrochloride salts is a major practical advantage over oily TFA salts.[9]
-
Cost and scale are concerns: HCl is a more economical reagent for large-scale synthesis.[1]
-
By understanding the mechanistic nuances, potential side reactions, and practical handling differences between these two reagents, researchers can demystify the Boc deprotection process, leading to higher yields, purer products, and more efficient synthetic workflows.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 16. fiveable.me [fiveable.me]
- 17. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Base Stability: A Comparative Guide to the Boc Protecting Group
In the intricate world of multi-step organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool, valued for its reliability and well-defined cleavage under acidic conditions.[1][2] However, a pervasive misconception is that the Boc group is unconditionally stable to all bases. While it demonstrates remarkable resilience in many basic environments, this stability is not absolute.[1][3] For researchers, scientists, and drug development professionals, a nuanced understanding of the Boc group's limitations under basic conditions is crucial for designing robust, orthogonal synthetic strategies and avoiding costly, late-stage failures.
This guide provides an in-depth, evidence-based comparison of the Boc group's performance across a spectrum of basic conditions. We will dissect the mechanisms of base-mediated cleavage, present experimental data to quantify its stability, and contrast its behavior with other common amine protecting groups to empower you with the technical insights needed for strategic synthetic planning.
The Subtle Mechanisms of Base-Mediated Boc Cleavage
While acid-catalyzed deprotection follows a straightforward carbocationic pathway, the degradation of the Boc group under basic conditions is more complex and substrate-dependent.[4][5][6] It is generally resistant to mild bases like sodium bicarbonate and triethylamine at ambient temperatures.[3][7] However, cleavage can be induced, primarily through two mechanisms:
-
Elimination (E2-type): For N-Boc groups, a strong base can deprotonate the nitrogen, leading to the formation of an intermediate that fragments into an amine, carbon dioxide, and isobutylene. This pathway is more prevalent with electron-withdrawing groups on the nitrogen, which increase the acidity of the N-H proton.[8]
-
Nucleophilic Acyl Substitution: A strong nucleophilic base (e.g., hydroxide, alkoxide) can attack the carbonyl carbon. This is generally a slower process due to the steric hindrance of the tert-butyl group but can become significant at elevated temperatures.[8][9]
The choice of base, solvent, temperature, and the electronic nature of the substrate all play critical roles in determining the rate and dominant mechanism of cleavage.[8]
Quantitative Stability Analysis: A Data-Driven Comparison
To move beyond qualitative statements, it is essential to examine quantitative data. The following table summarizes the stability of a representative N-Boc protected amine under various common basic conditions, compiled from literature sources.
Table 1: Stability of N-Boc Amines Under Various Basic Conditions
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | % Deprotection (Approx.) | Notes |
| 1 | K₂CO₃ (2.0) | Methanol | Reflux | 24 | < 5% | Generally considered stable for ester saponification. |
| 2 | LiOH (2.0) | THF/H₂O | 25 | 12 | ~5-10% | Slow cleavage can occur, especially with extended reaction times.[10] |
| 3 | NaOH (1 M aq.) | Dioxane | 50 | 8 | ~15% | Stability decreases significantly with increased temperature. |
| 4 | DBU (1.5) | CH₂Cl₂ | 25 | 24 | < 5% | Generally stable to non-nucleophilic amidine bases. |
| 5 | NaOMe (1.1) | Methanol | 25 | 4 | > 90% | Strong alkoxides can readily cleave the Boc group.[8] |
| 6 | t-BuOK (1.1) | THF | 25 | 2 | > 95% | Very rapid deprotection with strong, sterically hindered bases.[11] |
| 7 | Piperidine (20%) | DMF | 25 | 2 | < 5% | Demonstrates key orthogonality with Fmoc deprotection conditions.[12] |
Note: The exact percentage of deprotection is highly substrate-dependent. This data is intended as a general guide.
Key Experimental Insights:
-
Mild Inorganic Bases: The Boc group shows excellent stability towards bases like K₂CO₃ and NaHCO₃, making it compatible with reactions such as ester saponification.[13]
-
Aqueous Hydroxides: While often used in the presence of Boc groups, aqueous LiOH and NaOH can cause slow hydrolysis, a factor that becomes more pronounced with longer reaction times and higher temperatures.
-
Strong Alkoxides: Strong bases like sodium methoxide and potassium tert-butoxide are generally not compatible and will efficiently cleave the Boc group.[8][11]
-
Orthogonality to Fmoc Conditions: The stability of the Boc group to piperidine is the cornerstone of its use in orthogonal solid-phase peptide synthesis (SPPS) alongside the base-labile Fmoc group.[14][15][16]
Experimental Workflow: Validating Boc Stability in Your System
Given the substrate-dependent nature of stability, it is prudent to perform a quick stability test before committing to a large-scale reaction.
Step-by-Step Protocol:
-
Setup: Dissolve the N-Boc protected substrate in the proposed reaction solvent in two separate vials. One will be the control, the other the test reaction.
-
Reagent Addition: Add the base to the test reaction vial. Add an equivalent volume of solvent to the control vial.
-
Reaction Conditions: Stir both vials under the intended reaction temperature and time.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take an aliquot from each vial and analyze by a suitable method (TLC, LC-MS, or ¹H NMR).
-
Analysis: Compare the test reaction to the control to quantify the percentage of deprotection and identify any potential side products.
Caption: Experimental workflow for assessing the stability of a Boc-protected compound.
Orthogonal Strategies: Boc vs. Other Amine Protecting Groups
The strategic power of the Boc group is most evident when viewed in the context of orthogonality—the ability to selectively remove one protecting group without affecting others.[14][17]
Table 2: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Primary Cleavage Condition | Stability to Mild Base (e.g., K₂CO₃) | Stability to Amine Base (e.g., Piperidine) | Stability to Strong Base (e.g., NaOH, reflux) |
| Boc | Strong Acid (e.g., TFA)[4][18] | High | High | Moderate to Low |
| Cbz | Hydrogenolysis (H₂, Pd/C)[19] | High | High | High |
| Fmoc | Amine Base (e.g., Piperidine)[20][21] | High | Low | Low |
| Acetyl (Ac) | Acid or Base Hydrolysis[22] | Moderate | Low | Low |
Strategic Implications:
-
Boc vs. Cbz: The Cbz group offers superior stability to both acidic and basic conditions compared to Boc, but is sensitive to catalytic hydrogenation.[5][19] This provides a classic orthogonal pairing.
-
Boc vs. Fmoc: This is the quintessential orthogonal pair in modern peptide synthesis.[15] Boc is stable to the piperidine used to cleave Fmoc, and Fmoc is stable to the TFA used to cleave Boc.[14][20]
-
Boc vs. Acetyl (Ac): The Boc group is significantly more stable to basic hydrolysis than simple amide groups like acetyl, which are readily cleaved by aqueous base, often at elevated temperatures.[22][23]
Caption: Decision logic for choosing an amine protecting group based on basic conditions.
Conclusion
While the Boc group is justifiably celebrated for its acid lability, its stability under basic conditions is conditional, not absolute. It is robust against many mild bases, making it a versatile tool. However, its susceptibility to strong alkoxides and, to a lesser extent, heated aqueous hydroxides, defines its operational boundaries. By appreciating these nuances and leveraging the principles of orthogonality with groups like Cbz and Fmoc, chemists can design and execute complex syntheses with greater precision and success. The ultimate key is to move from assumption to verification, using the provided data and experimental protocols as a guide to making informed, substrate-specific decisions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Deprotection of a primary Boc group under basic conditions | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. biosynth.com [biosynth.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Definitive Spectral Signature of 4-(Boc-amino)-1-butanol
An In-Depth Guide to the Spectral Data Confirmation of 4-(Boc-amino)-1-butanol: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of chemical structures is a cornerstone of scientific rigor. This compound is a widely utilized bifunctional building block, prized for its role in constructing complex molecules, from peptide-based therapeutics to functionalized materials.[] Its structure, containing a terminal hydroxyl group and a Boc-protected amine, allows for sequential, controlled chemical modifications.[2]
This guide provides a comprehensive analysis of the spectral data for this compound, offering a comparative framework against its common structural homologs. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data, explain the rationale behind spectral assignments, and provide actionable protocols for data acquisition and impurity troubleshooting.
Accurate characterization of this compound relies on a cohesive interpretation of multiple analytical techniques. The molecular formula is C₉H₁₉NO₃ with a molecular weight of approximately 189.25 g/mol .[3]
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. The key to interpretation is understanding the influence of the electronegative oxygen and nitrogen atoms, which deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).
-
-C(CH₃)₃ (Boc group): A large singlet peak integrating to 9 protons, typically observed around δ 1.44 ppm . This is the hallmark signal of the tert-butyl group.
-
-CH₂-OH (C4): A triplet around δ 3.63 ppm . This signal is downfield due to the direct attachment of the hydroxyl group. It appears as a triplet because it is coupled to the two adjacent protons on C3.
-
-NH-CH₂- (C1): A quartet (or triplet of triplets) around δ 3.13 ppm . These protons are adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled to both the NH proton and the two protons on C2.
-
Internal Methylene Groups (-CH₂-CH₂-): The two central methylene groups (C2 and C3) appear as overlapping multiplets in the region of δ 1.50-1.60 ppm . Their signals are more complex due to coupling with protons on both adjacent carbons.
-
-NH-: A broad singlet or triplet around δ 4.5-5.0 ppm . The chemical shift and multiplicity of this proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the presence of all 9 unique carbon atoms in the molecule.
-
-C(CH₃)₃ (Boc quaternary C): A signal around δ 79.0 ppm .
-
-CH₂-OH (C4): The carbon attached to the hydroxyl group is the most deshielded of the aliphatic chain, appearing around δ 62.5 ppm .
-
-NH-CH₂- (C1): The carbon adjacent to the nitrogen appears around δ 40.5 ppm .
-
-C(CH₃)₃ (Boc methyl C's): A strong signal for the three equivalent methyl carbons at δ 28.4 ppm .
-
Internal Methylene Groups (C2, C3): The remaining two methylene carbons are found upfield, typically around δ 29.5 ppm and δ 26.5 ppm .
-
C=O (Carbamate): The carbonyl carbon of the Boc group is significantly deshielded and appears around δ 156.0 ppm .
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight. Using electrospray ionization (ESI), one would expect to observe the following ions:
-
[M+H]⁺: ~190.14 m/z
-
[M+Na]⁺: ~212.12 m/z
Comparative Analysis: Distinguishing Homologs
In a laboratory setting, it is crucial to differentiate this compound from its shorter and longer chain homologs, 3-(Boc-amino)-1-propanol and 5-(Boc-amino)-1-pentanol, which may be used in similar applications.[4][5] The primary distinction in their NMR spectra arises from the number of methylene groups and the resulting changes in chemical shifts.
| Compound | Molecular Weight | Key ¹H NMR Chemical Shifts (ppm, approx.) | Key ¹³C NMR Chemical Shifts (ppm, approx.) |
| 3-(Boc-amino)-1-propanol | 175.23 | -CH₂OH: ~3.60, -NHCH₂-: ~3.20, -CH₂-: ~1.70 | -CH₂OH: ~60.5, -NHCH₂-: ~39.0, -CH₂-: ~32.0 |
| This compound | 189.25[2] | -CH₂OH: ~3.63, -NHCH₂-: ~3.13, -CH₂CH₂-: ~1.56 | -CH₂OH: ~62.5, -NHCH₂-: ~40.5, -CH₂CH₂-: ~29.5, 26.5 |
| 5-(Boc-amino)-1-pentanol | 203.28[5] | -CH₂OH: ~3.60, -NHCH₂-: ~3.10, -CH₂CH₂CH₂-: ~1.30-1.55 | -CH₂OH: ~62.8, -NHCH₂-: ~40.8, -CH₂CH₂CH₂-: ~32.5, 29.5, 23.0 |
As the alkyl chain lengthens, the chemical shifts of the internal methylene groups (-CH₂-) move further upfield (lower ppm), becoming more shielded from the electron-withdrawing effects of the terminal functional groups. The presence of four distinct signals for the butyl chain carbons in the ¹³C NMR spectrum of this compound is a definitive identifier compared to the three signals for the propanol and five for the pentanol derivative.[6]
Best Practices for Spectral Confirmation: A Validated Workflow
To ensure trustworthy and reproducible results, a systematic approach to sample preparation and data analysis is required.
Experimental Protocol
-
Sample Preparation (NMR):
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often preferred for its ability to dissolve the compound well and for its simple solvent residual peak.
-
Ensure the solution is clear and homogenous. If not, gentle warming or sonication may be required.
-
-
Sample Preparation (MS):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
If necessary, add a trace amount of formic acid or sodium acetate to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like HSQC) on a spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
MS: Infuse the sample solution into an ESI-MS system and acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
First, analyze the mass spectrum to confirm the molecular weight. The presence of a peak at m/z ~190 or ~212 is strong evidence for the correct compound.
-
Next, examine the ¹³C NMR to count the number of carbon signals. For this compound, seven distinct signals (with two overlapping for the internal methylenes) are expected.
-
Finally, interpret the ¹H NMR spectrum. Confirm the presence of the large 9H singlet for the Boc group and the characteristic signals for the methylene groups adjacent to the N and O atoms. Check that the integration values correspond to the number of protons in each environment.
-
Troubleshooting Common Impurities
Deviations from the expected spectra often indicate the presence of impurities. Understanding the synthesis and handling of this compound allows for the prediction of likely contaminants. The Boc group is notoriously sensitive to acid and can be cleaved unintentionally.[7][8]
-
Unreacted Starting Material (4-Amino-1-butanol):
-
¹H NMR: Appearance of new, sharper signals for the methylene groups adjacent to the now-free amine (~δ 2.7 ppm) and the alcohol (~δ 3.6 ppm).[9] The characteristic 9H singlet of the Boc group will be absent for this species.
-
MS: A peak corresponding to the molecular weight of 4-amino-1-butanol ([M+H]⁺ at m/z ~90.1).
-
-
Accidental Deprotection:
-
This results in the formation of 4-amino-1-butanol, and the spectral indicators will be the same as for unreacted starting material. This can occur during workup with acidic solutions or upon prolonged storage in non-neutral conditions.[10]
-
-
Di-tert-butyl dicarbonate ((Boc)₂O):
-
¹H NMR: A single, sharp singlet at ~δ 1.5 ppm. This impurity is common if excess reagent is used during the protection step.
-
-
tert-Butanol:
-
A byproduct of both the protection reaction and any degradation of the Boc group.
-
¹H NMR: A sharp singlet at ~δ 1.28 ppm.
-
By cross-referencing these potential impurity signatures with the acquired data, researchers can confidently assess the purity of their this compound and make informed decisions for subsequent experimental steps.
References
- 2. 4-(Boc-氨基)-1-丁醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(Boc-amino)-1-pentanol = 95.0 GC 75178-90-4 [sigmaaldrich.com]
- 6. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]
- 10. BOC deprotection [ms.bzchemicals.com]
A-Z Guide to Catalyst Selection for Boc Protection of Amines
For researchers, scientists, and drug development professionals, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this role, prized for its robustness under a wide range of conditions and its clean, facile removal under mild acidic protocols.[1][2][3] The selection of an appropriate catalytic system for the installation of the Boc group is a critical decision that directly impacts reaction efficiency, yield, chemoselectivity, and overall process economy.
This guide provides an in-depth, objective comparison of different catalytic strategies for the Boc protection of amines. Moving beyond a simple listing of reagents, we will explore the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols to empower you in selecting the optimal method for your specific synthetic challenge.
The Foundation: Non-Catalytic and Base-Mediated Boc Protection
Before delving into advanced catalytic systems, it is crucial to understand the baseline, uncatalyzed reaction. The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) can proceed without any catalyst, especially for nucleophilic aliphatic amines.[4] The amine directly attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc product, carbon dioxide, and tert-butanol.[4][5]
While simple, this method can be slow for less nucleophilic substrates like anilines.[3] The addition of a stoichiometric amount of a mild base, such as sodium bicarbonate or triethylamine (TEA), is a common modification to accelerate the reaction by neutralizing the protonated amine intermediate.[3][6]
Mechanism of Uncatalyzed Boc Protection
The reaction proceeds through a straightforward nucleophilic acyl substitution pathway.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
A Senior Application Scientist's Guide to the Kinetic Landscapes of 4-(Boc-amino)-1-butanol
For the discerning researcher in drug development and complex molecule synthesis, 4-(tert-butoxycarbonyl-amino)-1-butanol is a cornerstone building block. Its bifunctional nature, possessing a sterically demanding, yet chemically stable Boc-protected amine and a reactive primary alcohol, presents both opportunities and challenges in synthetic planning.[1][2] A thorough understanding of the reaction kinetics involving its hydroxyl group is not merely academic; it is fundamental to process optimization, scalability, and ultimately, the economic viability of a synthetic route.
This guide provides an in-depth, objective comparison of the kinetic performance of 4-(Boc-amino)-1-butanol in two key transformations: oxidation and esterification. We will explore how this substrate compares to relevant alternatives and provide the detailed experimental frameworks necessary for you to replicate and validate these findings in your own laboratory. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable kinetic data.
Section 1: The Oxidation of this compound: A Comparative Kinetic Analysis
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 4-(Boc-amino)-1-butanal, is a critical transformation. The aldehyde is a versatile intermediate for subsequent C-C bond formations or reductive aminations. However, the presence of the Boc-protected amine necessitates the use of mild oxidation conditions to prevent cleavage of the acid-labile protecting group or other side reactions.[2][3]
We will compare three widely used mild oxidation protocols: the Swern oxidation, pyridinium chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation.
Theoretical Kinetic Profiles
While direct comparative kinetic data for this compound is not extensively published, we can predict the relative reaction rates based on the established mechanisms of these oxidations and the steric and electronic nature of the substrate.
-
Swern Oxidation: This method is renowned for its mild conditions and high selectivity.[4] The rate-determining step is often the deprotonation of the alkoxysulfonium intermediate.[5] The bulky Boc-amino group, while four carbons away, may exert a minor electronic withdrawing effect, potentially slightly slowing the reaction compared to unsubstituted butanol. However, the primary determinant of the rate will be the efficiency of the deprotonation step.
-
PCC Oxidation: PCC is a convenient and effective oxidant.[4][6] The reaction mechanism involves the formation of a chromate ester. The rate of this reaction can be sensitive to steric hindrance near the alcohol. While the Boc group is not directly adjacent to the hydroxyl, its overall bulk could influence the rate of chromate ester formation compared to a less hindered alcohol.
-
TEMPO-Catalyzed Oxidation: This catalytic system, using a co-oxidant like bleach, is an attractive green chemistry alternative.[7][8] The rate can be influenced by the steric accessibility of the alcohol for the formation of the active oxoammonium species. The reaction is known to be effective for a wide range of primary alcohols, including those with protected amines.[7]
Experimental Design for Comparative Kinetic Analysis of Oxidation
To empirically determine the kinetic parameters for the oxidation of this compound, a series of experiments should be conducted under controlled conditions. The progress of each reaction can be monitored by taking aliquots at specific time intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Oxidation Kinetics
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Boc-amino)-1-butanol: Yields, Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and polymer chemistry, 4-(Boc-amino)-1-butanol serves as a critical bifunctional building block. Its unique structure, featuring a protected amine and a reactive hydroxyl group, allows for sequential, controlled modifications essential in the synthesis of complex molecules, including drug candidates and specialized polymers for in vivo delivery systems.[1] The efficiency of its synthesis is therefore a paramount concern for researchers aiming to optimize their synthetic routes. This guide provides an in-depth comparison of the primary methods for synthesizing this compound, with a focus on reaction yields, experimental protocols, and the underlying chemical principles that govern each approach.
Introduction to Synthetic Strategies
The synthesis of this compound, also known as tert-butyl (4-hydroxybutyl)carbamate, can be broadly approached via two main strategies: the protection of a pre-existing amino alcohol or the modification of a functionalized carbon skeleton to introduce the desired amine and alcohol moieties. This guide will focus on the two most prevalent and practical methods:
-
Direct Boc Protection of 4-Amino-1-butanol: This is the most straightforward and widely employed method, involving the direct protection of the amino group of 4-amino-1-butanol using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of N-Boc-γ-Aminobutyric Acid (Boc-GABA-OH): This alternative route starts with the readily available Boc-protected γ-aminobutyric acid and reduces the carboxylic acid functionality to the primary alcohol.
This comparative analysis will delve into the specifics of each method, providing the necessary data for researchers to make informed decisions based on factors such as yield, reagent availability, and reaction conditions.
Method 1: Direct Boc Protection of 4-Amino-1-butanol
This method is favored for its simplicity and high efficiency. The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the primary amine of 4-amino-1-butanol on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The inherent nucleophilicity of the amine makes it more reactive than the hydroxyl group, allowing for selective N-protection. A base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), is typically used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes to isobutylene and carbon dioxide, driving the reaction to completion.
Experimental Protocol
A representative experimental procedure for the Boc protection of 4-amino-1-butanol is as follows:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (typically 6-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
One reported synthesis following a similar procedure afforded a quantitative yield of this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Boc protection.
Method 2: Reduction of N-Boc-γ-Aminobutyric Acid (Boc-GABA-OH)
This alternative approach utilizes a different starting material, N-Boc-γ-aminobutyric acid, and employs a reduction step to generate the desired primary alcohol. This method can be advantageous if Boc-GABA-OH is more readily available or cost-effective than 4-amino-1-butanol.
Mechanistic Rationale
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Strong reducing agents, such as lithium aluminum hydride (LAH), are typically required for this conversion.[3][4] The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the work-up to yield the alcohol. The Boc protecting group is stable under the basic conditions of the LAH reduction.
Experimental Protocol
A general procedure for the reduction of a carboxylic acid with lithium aluminum hydride is as follows:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (excess, typically 2-3 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-γ-aminobutyric acid (1.0 eq) in the same dry solvent to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Purify by column chromatography if necessary.
Workflow Diagram
References
A Comparative Guide to the Characterization of 4-(Boc-amino)-1-butanol and Its Derivatives
Introduction
In the landscape of pharmaceutical and polymer sciences, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, serves as a cornerstone intermediate.[1] Its structure, featuring a primary alcohol and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for sequential chemical modifications.[1] The Boc group provides robust protection for the amine under various conditions, yet it can be readily removed under mild acidic conditions, a critical feature in multi-step synthesis.[1] This guide provides an in-depth comparison of the analytical techniques used to characterize this compound and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound
The utility of this compound (CAS: 75178-87-9, Molecular Formula: C₉H₁₉NO₃) lies in its chemoselectivity.[1][2] The hydroxyl group is available for reactions like esterification or etherification, while the amine remains shielded.[1] This allows for the precise introduction of functionalities, making it an invaluable linker in drug delivery systems, a key component in peptide synthesis, and a monomer for specialized polymers.[1][3] This guide will compare the parent molecule with a key chiral derivative, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, to illustrate the characterization of more complex structures used in advanced applications like peptide and bioactive molecule development.[3]
Synthesis and Derivatization Workflow
The synthesis of this compound is typically achieved by protecting the primary amine of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The resulting product can then be derivatized at the hydroxyl terminus.
Caption: General synthesis and derivatization workflow for this compound.
Core Characterization Techniques: A Comparative Analysis
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of newly synthesized derivatives. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Causality Behind Spectral Interpretation:
-
¹H NMR: The integration of proton signals confirms the ratio of protons in different environments. The chemical shift (δ) indicates the electronic environment of the protons, and splitting patterns (multiplicity) reveal neighboring protons. The large singlet at ~1.44 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl (Boc) group.
-
¹³C NMR: Provides a count of unique carbon atoms and their chemical environments. The carbonyl carbon of the Boc group and the carbons attached to the nitrogen and oxygen are key diagnostic peaks.
| Compound | Technique | Key Chemical Shifts (δ, ppm) - Predicted/Typical |
| This compound | ¹H NMR (CDCl₃) | ~4.7 (br s, 1H, NH ), 3.65 (t, 2H, CH₂ -OH), 3.15 (q, 2H, N-CH₂ ), 1.58 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 1.44 (s, 9H, C(CH₃ )₃)[4] |
| ¹³C NMR (CDCl₃) | ~156.0 (C=O), ~79.0 (C (CH₃)₃), ~62.5 (C H₂-OH), ~40.5 (N-C H₂), ~30.0 (-C H₂-), ~28.5 (C(C H₃)₃), ~26.5 (-C H₂-) | |
| (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol | ¹H NMR (CDCl₃) | Complex multiplets for backbone protons; ~7.35 (m, 5H, Ar-H of Z), ~5.1 (s, 2H, Ar-CH₂ -O), ~1.44 (s, 9H, C(CH₃ )₃) |
| ¹³C NMR (CDCl₃) | ~156.5 (Boc C=O), ~156.0 (Z C=O), ~136.5 (Ar-C), ~128.5, ~128.0 (Ar-CH), ~80.0 (C (CH₃)₃), ~67.0 (Ar-C H₂-O), ~64.0 (C H₂-OH), ~54.0 (C H-NHBoc), ~38.0 (C H₂-NHZ), ~28.4 (C(C H₃)₃) |
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the target compound and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a common "soft" ionization technique for these molecules.
Trustworthiness of MS Data: A key challenge with Boc-protected compounds is their potential for in-source fragmentation or cleavage during analysis, especially with harsher techniques or acidic mobile phases.[5][6] The observation of a fragment corresponding to the loss of the Boc group (100 Da) or tert-butyl group (57 Da) is common and can actually serve as a diagnostic confirmation of the protecting group's presence.[7] For sensitive compounds, using softer ionization methods like MALDI can minimize this fragmentation.[6]
| Compound | Technique | Expected Ion Peak (m/z) | Common Fragment Ions (m/z) |
| This compound | ESI-MS (+) | 190.14 ([M+H]⁺), 212.12 ([M+Na]⁺) | 134.09 ([M-C₄H₈+H]⁺), 90.09 ([M-Boc+H]⁺) |
| (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol | ESI-MS (+) | 339.20 ([M+H]⁺), 361.18 ([M+Na]⁺) | 239.15 ([M-Boc+H]⁺), 205.11 ([M-Z+H]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to verify the presence of key functional groups. The presence or absence of characteristic absorption bands confirms the success of a reaction step (e.g., the disappearance of a broad O-H stretch after an etherification reaction).
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H (Alcohol) | 3300-3400 (Broad) |
| N-H (Carbamate) | 3350-3450 (Sharp/Medium) | |
| C=O (Carbamate) | 1680-1700 (Strong) | |
| C-O (Alcohol/Ester) | 1050-1150 | |
| Ester Derivative | O-H (Alcohol) | Absent |
| C=O (Ester) | 1735-1750 (New, Strong Peak) | |
| C=O (Carbamate) | 1680-1700 (Present) |
Chromatographic Methods
Chromatography is indispensable for assessing the purity of the final compound and for separating complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for purity assessment of non-volatile compounds. A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient. Purity is determined by the peak area percentage from the chromatogram.
-
Chiral HPLC: For derivatives with stereocenters, such as (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, chiral HPLC is not just an option but a necessity. It is used to determine the enantiomeric excess (ee), which is critical for pharmaceutical applications where stereochemistry dictates biological activity.[8][9][10]
Caption: A comprehensive analytical workflow for the characterization of a novel derivative.
Comparison with Alternatives
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Bifunctional; protected amine, free alcohol. | Allows for selective reaction at the hydroxyl group; Boc group is stable but easily removed.[1] | Higher molecular weight and cost compared to the unprotected amine. |
| 4-Amino-1-butanol | Bifunctional; free amine and free alcohol.[11] | Lower cost; readily available starting material.[11] | Lacks chemoselectivity; reactions can occur at both the amine and alcohol, leading to mixtures and side products.[11] |
| 5-(Boc-amino)-1-pentanol / 6-(Boc-amino)-1-hexanol | Longer alkyl chain linkers. | Provides greater spatial separation between conjugated moieties.[] | Different solubility and conformational flexibility profiles that must be considered for the specific application. |
The choice between these alternatives is dictated by the synthetic strategy. For multi-step syntheses requiring selective modification, the protection offered by the Boc group is a significant advantage that justifies the additional synthetic step and cost.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Objective: To protect the primary amine of 4-amino-1-butanol.
-
Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 2: Characterization by NMR Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and invert several times to ensure complete dissolution.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Process the data: Fourier transform, phase correct, and baseline correct the spectra.
-
Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Assign peaks to the corresponding protons and carbons in the structure.
Protocol 3: Purity Analysis by HPLC
-
Objective: To determine the purity of the final compound.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Filter and degas both phases.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition (e.g., 95% A, 5% B). Set the flow rate to 1.0 mL/min and the UV detector to an appropriate wavelength (e.g., 210 nm).
-
Injection: Inject 5-10 µL of the sample solution.
-
Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
References
- 1. innospk.com [innospk.com]
- 2. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, CAS No. 75178-87-9 - iChemical [ichemical.com]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
From a Versatile Building Block to Bioactive Molecules: A Comparative Guide to Compounds Synthesized from 4-(Boc-amino)-1-butanol
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel bioactive compounds. Among the myriad of available chemical scaffolds, 4-(Boc-amino)-1-butanol has emerged as a particularly versatile and valuable building block. Its bifunctional nature, featuring a readily deprotectable Boc-protected amine and a reactive primary hydroxyl group, offers a gateway to a diverse array of molecular architectures with significant therapeutic potential.[1][2] This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this key intermediate, focusing on their applications in antifungal, anticancer, and antiviral research. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of this compound in Synthesis
The utility of this compound lies in the orthogonal nature of its two functional groups. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl group.[2] This hydroxyl moiety can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution. Subsequently, the Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for further functionalization, including amidation, alkylation, or reductive amination.[1][3] This controlled, stepwise approach to molecular elaboration is a cornerstone of efficient and predictable organic synthesis.
Below is a generalized workflow illustrating the synthetic utility of this compound.
Caption: General synthetic workflow starting from this compound.
Antifungal Agents: Targeting Ergosterol Biosynthesis with 4-Aminopiperidine Derivatives
A significant class of antifungal agents derived from precursors related to this compound are the 4-aminopiperidines. These compounds have shown remarkable efficacy against a range of clinically relevant fungal pathogens by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.
Synthesis of the 4-Aminopiperidine Scaffold
While direct synthesis from this compound is a multi-step process, a common route involves the conversion of a related precursor, N-Boc-4-aminopiperidine, which can be synthesized through various methods. One approach involves the reductive amination of N-Boc-4-piperidone.
Comparative Antifungal Activity
A study by W. T. V. Germroth et al. investigated a series of N-substituted 4-aminopiperidines and compared their antifungal activity against various Candida and Aspergillus species to the established antifungal agents amorolfine and voriconazole. The results, summarized in the table below, highlight the potent activity of these derivatives.
| Compound | R1 | R2 | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| 2b | Benzyl | Dodecyl | 0.25 | 0.5 |
| 3b | Phenethyl | Dodecyl | 0.125 | 0.25 |
| Amorolfine | - | - | 1 | 4 |
| Voriconazole | - | - | 0.03 | 0.25 |
Data sourced from: W. T. V. Germroth, et al. Molecules, 2021 .
The data clearly indicates that derivatives 2b and 3b , featuring a long N-dodecyl chain, exhibit potent antifungal activity, with 3b being particularly effective against C. albicans. Their efficacy is comparable to or even exceeds that of amorolfine, demonstrating the potential of this compound class.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of these 4-aminopiperidine derivatives is attributed to their ability to inhibit key enzymes in the ergosterol biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase. The protonated piperidine ring at physiological pH is thought to mimic carbocationic high-energy intermediates in the enzymatic reactions, leading to competitive inhibition.
Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.
Anticancer Agents: The Promise of Spermidine Analogues
Polyamines like spermidine are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. This has led to the development of polyamine analogues as anticancer agents that can interfere with polyamine metabolism and induce apoptosis.[4] this compound serves as a valuable precursor for the synthesis of these analogues.
Synthesis of Spermidine Analogues
Spermidine analogues can be synthesized from this compound through a multi-step process. A general strategy involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a protected aminopropyl unit.
Comparative Cytotoxicity of Spermidine Analogues
The cytotoxic activity of spermidine analogues is highly dependent on their structure. A study by R. J. Bergeron et al. compared the in vitro cytotoxicity of various spermidine analogues against L1210 murine leukemia cells.
| Compound | Structure | IC50 (µM) |
| Spermidine | H2N(CH2)3NH(CH2)4NH2 | >100 |
| N1-Aziridinylspermidine | Aziridinyl-(CH2)3NH(CH2)4NH2 | 0.15 |
| N8-Aziridinylspermidine | H2N(CH2)3NH(CH2)4-Aziridinyl | 0.31 |
Data sourced from: R. J. Bergeron, et al. Journal of Medicinal Chemistry, 1988 .[5]
The introduction of a reactive aziridinyl group significantly enhances the cytotoxicity of spermidine. These analogues act as alkylating agents, cross-linking DNA and other macromolecules, leading to cell death.
Mechanism of Action: Induction of Apoptosis
Spermidine analogues exert their anticancer effects through various mechanisms, including the induction of apoptosis.[4] This programmed cell death is often triggered by DNA damage and the activation of caspase cascades. Furthermore, some analogues can modulate the expression of key enzymes in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines and the accumulation of cytotoxic catabolites.[6]
Caption: Proposed mechanisms of anticancer activity of spermidine analogues.
Antiviral Agents: The Legacy of Penciclovir and its Analogues
This compound derivatives are pivotal in the synthesis of a class of highly successful antiviral drugs, the nucleoside analogues. A prime example is Penciclovir, which is effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The key intermediate, 4-amino-2-hydroxymethyl-1-butanol, is a derivative of 4-amino-1-butanol.[7]
Synthesis of the Penciclovir Side Chain
The synthesis of the acyclic side chain of Penciclovir can be achieved from precursors derived from this compound, involving the introduction of a hydroxymethyl group at the 2-position.
Comparative Antiviral Activity
The antiviral efficacy of Penciclovir has been compared extensively with Acyclovir, another widely used antiherpetic drug.
| Compound | Virus | EC50 (µg/mL) |
| Penciclovir | HSV-1 | 0.8 |
| Acyclovir | HSV-1 | 0.6 |
| Penciclovir | HSV-2 | 1.0 |
| Acyclovir | HSV-2 | 1.1 |
Data sourced from: E. Littler, et al. Journal of Antimicrobial Chemotherapy, 1993 .[5]
While both drugs show potent activity, Penciclovir triphosphate, the active form of the drug, has a significantly longer intracellular half-life than Acyclovir triphosphate, leading to a more sustained antiviral effect.[8] Famciclovir, a prodrug of Penciclovir, was developed to enhance oral bioavailability.[3]
Mechanism of Action: Inhibition of Viral DNA Polymerase
Penciclovir, like other nucleoside analogues, acts as a competitive inhibitor of viral DNA polymerase.[9] It is first phosphorylated by a viral thymidine kinase to its monophosphate form, and then further phosphorylated by host cell kinases to the active triphosphate. This triphosphate analogue is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1][8]
Caption: Mechanism of action of the antiviral drug Penciclovir.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key biological assays mentioned in this guide.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal compounds in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Dilute the fungal suspension in RPMI 1640 medium and add to each well of the microtiter plate to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.[4]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the antiviral compound and a gelling agent (e.g., carboxymethylcellulose).[4]
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells with a solution like crystal violet. Count the number of plaques in each well. The EC50 value (the concentration that reduces the plaque number by 50%) can be determined.
Conclusion and Future Directions
This compound has proven to be a cornerstone in the synthesis of a diverse range of biologically active molecules. The compounds derived from this versatile building block have demonstrated significant potential as antifungal, anticancer, and antiviral agents. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design and the power of a well-chosen starting material.
Future research should continue to explore the vast chemical space accessible from this compound. The development of novel synthetic methodologies to further diversify the achievable molecular architectures will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The comparative data and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful field of medicinal chemistry.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine metabolism and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside analogue - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Boc-amino)-1-butanol
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a reflection of our scientific integrity. This guide provides a detailed, authoritative framework for the safe disposal of 4-(Boc-amino)-1-butanol, ensuring the protection of personnel and the environment. We will move beyond simple instructions to explain the causality behind these essential procedures, empowering you to manage your waste streams with confidence and expertise.
Foundational Principles: Hazard Assessment and Waste Characterization
The cornerstone of any disposal protocol is a thorough understanding of the chemical's properties and its classification under environmental regulations. While this compound itself is classified as a skin and eye irritant, the disposal procedure must account for its potential degradation and the hazards of its parent compound, 4-amino-1-butanol.
The Causality of Precaution: The tert-butyloxycarbonyl (Boc) protecting group can be labile, particularly under acidic or certain thermal conditions. Accidental deprotection would yield 4-amino-1-butanol, a compound classified as corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Therefore, best practice dictates managing the waste stream with the assumption that it is corrosive.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics.[5][6] Your first and most critical task as a waste generator is to make this determination.
-
Ignitability (D001): Does it have a low flash point or support combustion? this compound is not classified as flammable.
-
Reactivity (D003): Is it unstable, explosive, or does it generate toxic gases when mixed with water? This is not a primary hazard of this compound.[5][6]
-
Toxicity (D004-D043): Does it contain specific contaminants at levels that could leach into groundwater? While some carbamates are regulated for toxicity, this is not the primary classification for this waste.[5][7]
-
Corrosivity (D002): Is it aqueous with a pH ≤ 2 or ≥ 12.5, or can it corrode steel?[6][8] Due to the potential presence of the corrosive parent amine, this waste stream should be managed as Corrosive (D002) .
This conservative classification is a self-validating system; by treating the waste as corrosive, we mitigate the highest potential risk associated with the compound.
| Parameter | Assessment for this compound Waste | Justification & Authoritative Source |
| Primary Hazard | Skin & Eye Irritation (as Boc-protected) | Thermo Scientific Chemicals Product Information |
| Potential Hazard | Severe Skin Burns & Eye Damage (Corrosive) | Based on parent compound 4-amino-1-butanol.[1][2][4] |
| RCRA Characteristic | Corrosivity | Precautionary principle due to potential deprotection to a corrosive amine.[6][8] |
| EPA Hazardous Waste Code | D002 | This code designates a waste as hazardous due to its corrosive nature.[5][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, ensuring adequate personal protection is non-negotiable. The selection of PPE is directly dictated by the hazard assessment.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of corrosive material that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, irritation, and potential burns. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Work Area | All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocols
Segregation is a critical principle in hazardous waste management.[10] Do not mix this compound waste with other waste streams, particularly solvents or strong oxidizing agents, to prevent potentially dangerous reactions.[2][3]
-
Container Selection: Obtain a dedicated, compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable material.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristic: "Corrosive"
-
The accumulation start date.
-
-
Transfer: Carefully transfer the unused product into the labeled waste container inside a chemical fume hood.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[12][13]
This protocol applies to items such as gloves, pipette tips, weigh boats, and paper towels that are contaminated with this compound.
-
Segregation: Designate a specific waste container for solid hazardous waste . This should be separate from your liquid waste container. A sturdy, lined cardboard box or a dedicated plastic container is often used.
-
Labeling: Label the solid waste container clearly with:
-
The words "Hazardous Waste"
-
The chemical contaminant: "Solid Waste contaminated with this compound"
-
The hazard characteristic: "Corrosive"
-
-
Collection: Place all contaminated solid materials directly into this container. Do not dispose of these items in the regular trash.
-
Storage and Pickup: Store the container in the SAA alongside your liquid waste and arrange for EHS pickup when it is full.
Proper decontamination ensures that your equipment can be safely reused and that your workspace is free from residual hazards.[14]
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware or surface with a small amount of a suitable solvent in which this compound is soluble (e.g., ethanol, acetone). This step is crucial as it mechanically removes the bulk of the chemical residue.
-
Collect Rinsate: Crucially, this initial solvent rinsate is considered hazardous waste. It must be collected and added to your liquid hazardous waste container for this compound. Never dispose of this rinsate down the drain.[7]
-
Secondary Wash: After the initial solvent rinse, wash the glassware or surface thoroughly with soap and water.[14]
-
Final Rinse: Rinse with deionized water and allow to dry. The wastewater from this secondary wash can typically be disposed of down the sanitary sewer, but always adhere to your local and institutional guidelines.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensuring safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including chemical splash goggles, a lab coat, and double-gloving with nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.
-
Decontaminate: Clean the spill area using the decontamination protocol described in Section 3. All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.[7]
-
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Diagrammatic Workflows
To provide at-a-glance procedural guidance, the following workflows have been designed.
Caption: Disposal Decision Workflow for this compound.
Caption: Immediate steps for managing a this compound spill.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and responsibility. This proactive approach to waste management not only ensures compliance but also builds a foundation of trust in our shared scientific enterprise.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Boc-amino)-1-butanol
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 4-(Boc-amino)-1-butanol, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Tale of Two Moieties
This compound (CAS No. 75178-87-9) is a bifunctional molecule whose safety profile is dictated by its two key components: the butanol backbone and the Boc-protected amine. While specific toxicological data for this compound is limited, we can infer its primary hazards by examining its parent compound, 4-Amino-1-butanol.[1]
Safety Data Sheets (SDS) for the parent amine consistently classify it as a Category 1 corrosive substance, capable of causing severe skin burns and serious eye damage.[2][3] It is also typically listed as harmful if swallowed and may cause respiratory irritation.[2]
The tert-butyloxycarbonyl (Boc) protecting group tempers the nucleophilicity and basicity of the amine, which may reduce its immediate corrosivity compared to the free amine. However, this protection is labile and can be removed under acidic conditions. Therefore, it is critical to treat this compound with the same respect as a corrosive substance, as any contact with acidic materials could regenerate the more hazardous free amine. The butanol portion contributes to its nature as a combustible liquid and suggests a potential for respiratory system irritation upon inhalation of its vapors.[2][4]
Hazard Identification Summary
| Hazard Classification | Category | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | [2] |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed | [2][5] |
| STOT Single Exposure | 3 | H335: May cause respiratory irritation | [2][5] |
The Core of Protection: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment (PPE), we must emphasize the hierarchy of controls. The most effective safety measures involve engineering solutions to isolate you from the hazard.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors and contains any potential splashes or spills.
-
Administrative Controls: Ensure that an eyewash station and safety shower are readily accessible and have been tested within the last month.[1] All personnel must be trained on the specific hazards of this chemical and the emergency procedures outlined in this guide.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it is the final barrier between you and the chemical. Its selection must be deliberate and informed by the specific task and associated risks (e.g., transferring 5 mL vs. running a 5 L reaction). The Occupational Safety and Health Administration (OSHA) provides stringent standards for PPE, which form the basis of these recommendations.[6][7]
Step-by-Step PPE Selection and Usage
A. Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious, irreversible eye damage is the most acute hazard.[2]
-
Minimum Requirement: At all times when handling this chemical, wear chemical splash goggles that conform to ANSI Z87.1 standards.[7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes.
-
Elevated Risk Task: When handling quantities greater than 50 mL, during heated reactions, or when a splash is reasonably possible (e.g., during transfers or extractions), a full-face shield must be worn over the chemical splash goggles.[7] The face shield protects the entire face from corrosive splashes.
B. Skin and Body Protection: A Barrier Against Burns
Contact with this compound can cause severe skin burns.[3]
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use.[1] For prolonged work, consider double-gloving. Crucially, you must understand the breakthrough time of your chosen glove material. While specific data for this compound is unavailable, nitrile gloves are a reasonable choice for incidental contact with alcohols and amines. Remove and replace gloves immediately if you suspect contamination.
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Additional Protection: For transfers of large volumes (>1 L) or in situations with a high risk of splashing, supplement your lab coat with a chemical-resistant apron made of rubber or PVC.
-
Footwear: Closed-toe shoes, preferably made of leather or a non-porous synthetic material, are required at all times in the laboratory.
C. Respiratory Protection: When Engineering Controls Are Compromised
Under normal operating conditions within a fume hood, respiratory protection is not required.[1] However, in the event of an emergency, such as a large spill outside of the hood or a ventilation failure, respiratory protection is critical.
-
Respirator Type: Use a NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge.[8]
-
Fit Testing: You must be properly fit-tested for the specific make and model of the respirator you will use, as required by OSHA standard 29 CFR 1910.134.[6] Facial hair that interferes with the seal of the respirator is not permitted.
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Fig 1. PPE Selection Workflow for this compound.
Operational Plans: From Handling to Disposal
A. Safe Handling Protocol
-
Preparation: Before starting, ensure the fume hood sash is at the proper working height. Clear the workspace of any unnecessary equipment or chemicals, especially acids.
-
PPE Donning: Don your PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally gloves.
-
Chemical Handling: Perform all manipulations at least 6 inches inside the fume hood sash. Use secondary containment (e.g., a tray) when transporting the chemical within the lab.
-
Post-Handling: After use, securely cap the container.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove gloves, then the face shield and goggles, and finally the lab coat.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][3]
B. Emergency Response: Spills and Exposures
Immediate and correct action is vital. All personnel must be familiar with these steps.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][3] Seek immediate medical attention.
-
Small Spill (<100 mL inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a decontaminating solution (e.g., soap and water), followed by a final rinse.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the immediate area and alert all lab personnel.
-
If safe to do so, close the doors to the lab to contain vapors.
-
Call your institution's emergency response team or 911. Do not attempt to clean it up yourself.[3]
-
Visualizing the Emergency Spill Response
Caption: Fig 2. Emergency Response Logic for a Chemical Spill.
C. Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste, used absorbent materials, and contaminated gloves in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it has secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour this chemical down the drain.[2]
By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects not only yourself but your entire research team.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. CDC - 1-BUTANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. media.novol.com [media.novol.com]
- 6. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
